molecular formula C17H17FN2O4S B12363638 Antituberculosis agent-10

Antituberculosis agent-10

Cat. No.: B12363638
M. Wt: 364.4 g/mol
InChI Key: GKKCWYDKVOUUMW-ZDUSSCGKSA-N
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Description

Antituberculosis agent-10 is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

(5S)-5-(aminomethyl)-3-[3-fluoro-4-(4-methylsulfonylphenyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H17FN2O4S/c1-25(22,23)14-5-2-11(3-6-14)15-7-4-12(8-16(15)18)20-10-13(9-19)24-17(20)21/h2-8,13H,9-10,19H2,1H3/t13-/m0/s1

InChI Key

GKKCWYDKVOUUMW-ZDUSSCGKSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN)F

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CN)F

Origin of Product

United States

Foundational & Exploratory

"Antituberculosis agent-10" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel antituberculosis agent, designated "Antituberculosis Agent-10." This agent represents a promising new class of compounds designed to address the challenges of drug-resistant tuberculosis.[1]

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the benzothiazinone class. Its chemical structure is characterized by a core benzothiazinone ring system, which is crucial for its antimycobacterial activity.

Chemical Name: 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1][2]thiazin-4-one

Molecular Formula: C₁₇H₁₀F₃N₂O₄S₂

Molecular Weight: 443.4 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Melting Point 210-212 °C
LogP 3.8
Water Solubility <0.1 mg/mL
pKa 7.2 (weakly acidic)

Mechanism of Action

This compound is a potent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3] DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[4] By inhibiting DprE1, this compound disrupts the synthesis of these essential cell wall components, leading to increased cell wall permeability and ultimately, bacterial cell death.[3][5]

The mechanism involves the covalent modification of a cysteine residue (Cys387) within the active site of DprE1.[6] The nitro group on the benzothiazinone core is a key feature for this covalent inhibition.[4]

Signaling Pathway Diagram

DprE1_Inhibition_Pathway Mechanism of Action of this compound cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by Agent-10 DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-D-2-keto erythro-pentose (DPX) DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA Reduction (DprE2) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Bacterial Lysis Bacterial Lysis CellWall->Bacterial Lysis Agent10 This compound Agent10->DprE1 Covalent Inhibition DprE1->DPX Inhibited_DprE1 Inhibited DprE1 (Covalent Adduct) Experimental_Workflow In Vitro Evaluation Workflow cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay PrepInoculum Prepare M. tb Inoculum SerialDilution Serial Dilution of Agent-10 PrepInoculum->SerialDilution Incubate_tb Incubate with Bacteria SerialDilution->Incubate_tb AlamarBlue Add Alamar Blue Incubate_tb->AlamarBlue ReadMIC Read MIC AlamarBlue->ReadMIC End End ReadMIC->End SeedCells Seed HepG2 Cells TreatCells Treat with Agent-10 SeedCells->TreatCells MTTAssay Perform MTT Assay TreatCells->MTTAssay ReadIC50 Determine IC50 MTTAssay->ReadIC50 ReadIC50->End Start Start Start->PrepInoculum Start->SeedCells

References

The Discovery and Resurrection of Antituberculosis Agent-10 (Pyrrolocin A): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, demanding the urgent discovery of novel therapeutic agents. This whitepaper provides a detailed technical overview of the discovery, origin, and biosynthetic resurrection of Antituberculosis agent-10, also known as pyrrolocin A. Initially identified from a rare endophytic fungus, this potent compound presented a formidable challenge due to the silencing of its native biosynthetic pathway. This document details the collaborative discovery effort, the elucidation of the agent's mechanism of action, and the innovative synthetic biology approach used to achieve high-yield production. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has critically undermined current tuberculosis therapies. This crisis necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Natural products, with their inherent structural diversity and biological activity, continue to be a promising source of new antimicrobial leads. This paper focuses on this compound, a potent inhibitor of M. tuberculosis, from its initial discovery in a unique ecological niche to its eventual production in a heterologous host, providing a case study in overcoming the common challenge of silenced biosynthetic gene clusters.

Discovery and Origin

This compound was discovered through a collaborative research program involving scientists at the Barrows lab and Wyeth (now Pfizer) under the International Cooperative Drug Discovery Group (ICBG) initiative.[1][2] The journey from a crude fungal extract to the identification of a pure, active compound is outlined below.

Source Organism and Initial Screening

The producing organism is an endophytic fungus, designated as strain NRRL 50135, which was isolated from plant tissue collected in Papua New Guinea.[1][2][3] Crude extracts from the cultivation of this fungus demonstrated significant inhibitory activity against Mycobacterium tuberculosis.[1][2] This initial finding prompted a bioassay-guided fractionation approach to isolate the active constituent.

Isolation and Structure Elucidation

Through a process of assay-guided purification, the active principle was isolated and identified as a novel compound, named pyrrolocin A, which is referred to here as this compound.[1][2] Preliminary structural analysis indicated a mass of 458 Da (M+H)+.[1][2][3]

Mechanism of Action

Subsequent investigations into the biological activity of this compound revealed its mode of action. It functions by inhibiting bacterial protein synthesis.[4][5][6] This is achieved by specifically targeting the 50S ribosomal subunit of the bacterium, thereby preventing the formation of functional proteins and leading to a bacteriostatic effect.[4][5][6]

Quantitative Data Summary

A summary of the key quantitative data associated with this compound is presented in the tables below for clear comparison.

Table 1: Biological Activity Data

ParameterValueOrganism/Cell LineReference(s)
Minimum Inhibitory Concentration (MIC)0.3 µMMycobacterium tuberculosis[4][5][6]
IC50 (Mitochondrial Protein Synthesis)150 µMHepG2 cells (72h)[5]

Table 2: Physicochemical and Genomic Data

ParameterValueNotesReference(s)
Mass (M+H)+458 DaPreliminary structure[1][2][3]
Producer Organism Genome Size54.1 MbpStrain NRRL 50135[1][2]
Producer Organism GC Content47.5%Strain NRRL 50135[1][2]
Predicted Proteins in Producer Genome17,722Strain NRRL 50135[1][2]
Resurrected Production Yield>800 mg L–1 / ~1 g L–1In Fusarium heterosporum[1][3]

Experimental Protocols

The discovery and eventual production of this compound involved a series of key experimental procedures. The methodologies for these are detailed below.

Fungal Cultivation and Extraction
  • Cultivation: The endophytic fungus, strain NRRL 50135, was cultivated on a suitable growth medium to generate sufficient biomass.

  • Extraction: The fungal biomass and culture broth were subjected to solvent extraction to obtain a crude extract containing the secondary metabolites.

Bioassay-Guided Fractionation
  • Fractionation: The crude extract was fractionated using chromatographic techniques (e.g., column chromatography, HPLC).

  • Bioassay: Each fraction was tested for its inhibitory activity against Mycobacterium tuberculosis.

  • Iterative Purification: Active fractions were subjected to further rounds of fractionation and bioassay until a pure compound (this compound) was isolated.

Genome Sequencing and Bioinformatic Analysis
  • DNA Extraction: Genomic DNA was isolated from strain NRRL 50135.

  • Sequencing: The genome was sequenced using a whole-genome shotgun approach.

  • Assembly and Annotation: The sequenced reads were assembled into contigs, and gene prediction algorithms were used to identify potential protein-coding genes.[1][2]

  • Gene Cluster Identification: The predicted proteome was searched using BLAST analysis with known polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) sequences as queries to identify the biosynthetic gene cluster for this compound.[1][2]

Heterologous Expression and Production Resurrection

A key challenge in the development of this compound was that its biosynthetic pathway was silent under laboratory cultivation conditions. To overcome this, a heterologous expression strategy was employed.

  • Host Strain: Fusarium heterosporum, a known high-yield producer of the polyketide equisetin, was selected as the expression host.[1][3]

  • Vector Construction: The identified biosynthetic genes for this compound, including the PKS-NRPS hybrid gene prlS and the enoyl reductase prlC, were cloned into expression vectors.[1][2]

  • Promoter Strategy: The expression of the cloned genes was placed under the control of the native regulatory elements of the highly active equisetin biosynthetic pathway in F. heterosporum.[1][3]

  • Transformation: The expression vectors were transformed into the F. heterosporum host.

  • Fermentation and Analysis: The transformed fungal strains were cultivated, and the crude extracts were analyzed by analytical HPLC to confirm the production of this compound and related compounds.[1][2]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes involved in the story of this compound.

biosynthetic_pathway cluster_gene_cluster Pyrrolocin A (10) Biosynthetic Gene Cluster cluster_biosynthesis Biosynthesis prlS prlS (PKS-NRPS) intermediate Polyketide Intermediate prlS->intermediate prlC prlC (Enoyl Reductase) prlF prlF (Transcription Factor) prlF->prlS Regulation prlF->prlC Regulation prlR prlR (Transcription Factor) prlR->prlS Regulation prlR->prlC Regulation prlG prlG (Exporter) prlL prlL (Exporter) precursors Primary Metabolites precursors->prlS PKS-NRPS action pyrrolocin_A Pyrrolocin A (10) intermediate->pyrrolocin_A Modification by prlC, etc. pyrrolocin_A->prlG Export pyrrolocin_A->prlL Export

Caption: Biosynthetic gene cluster and proposed pathway for Pyrrolocin A (10).

experimental_workflow cluster_discovery Discovery Phase cluster_resurrection Resurrection & Production Phase fungus Endophytic Fungus (NRRL 50135) extract Crude Extract fungus->extract Extraction genome_seq Genome Sequencing of NRRL 50135 fungus->genome_seq purification Assay-Guided Purification extract->purification Fractionation & Bioassay agent10 This compound (Pyrrolocin A) purification->agent10 Isolation gene_cluster Identify Biosynthetic Gene Cluster genome_seq->gene_cluster Bioinformatics vector_construction Construct Expression Vectors gene_cluster->vector_construction heterologous_host Select Host: Fusarium heterosporum transformation Transform F. heterosporum heterologous_host->transformation vector_construction->transformation production High-Yield Production transformation->production Fermentation

Caption: Experimental workflow for the discovery and resurrection of this compound.

Conclusion

The discovery and development of this compound (pyrrolocin A) serves as a powerful example of how modern biosynthetic and synthetic biology techniques can unlock the therapeutic potential of natural products. The initial identification from a unique endophytic fungus, the elucidation of its mechanism of action as a protein synthesis inhibitor, and the successful resurrection of its silenced biosynthetic pathway to achieve high-yield production collectively represent a significant advancement in the search for new antituberculosis agents. The detailed protocols and data presented in this whitepaper are intended to aid researchers in the ongoing global effort to combat tuberculosis.

References

A Technical Guide to Target Identification of Novel Antituberculosis Agents in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent globally.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new drugs with novel mechanisms of action.[2][3][4] A critical step in the development of new antituberculosis agents is the identification and validation of their molecular targets within the bacterium. This guide provides an in-depth overview of the core strategies and methodologies employed in the identification of targets for novel anti-TB compounds.

Strategies for Target Identification in M. tuberculosis

The identification of a drug's target is essential for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization. The main approaches can be broadly categorized as forward genetics (phenotypic screening followed by target deconvolution) and reverse genetics (target-based screening).

1.1. Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing compounds for their ability to kill or inhibit the growth of whole Mtb cells. This "black-box" approach has the advantage of identifying compounds that can penetrate the complex mycobacterial cell wall and are not susceptible to efflux pumps.[5][6] Once a hit compound with whole-cell activity is identified, the next crucial step is to determine its molecular target(s), a process known as target deconvolution. Several techniques are employed for this:

  • Affinity-Based Methods: These methods utilize the binding affinity between the drug and its target.

    • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a whole-cell lysate. The bound proteins are then identified by mass spectrometry.[7]

    • Chemical Proteomics: This involves using chemical probes, often modified versions of the drug with a reporter tag (e.g., biotin) and a photoreactive group, to covalently label the target protein in situ. The labeled proteins are then enriched and identified.[7][8][9]

  • Genetic Approaches:

    • Analysis of Resistant Mutants: Spontaneously resistant mutants are generated by exposing Mtb to the compound. Whole-genome sequencing of these mutants can identify mutations in the gene encoding the drug target or in genes involved in drug activation or efflux.[10]

    • Gene Overexpression: Overexpression of the target protein can lead to increased resistance to the compound, providing evidence for a drug-target interaction.

1.2. In Silico and Computational Approaches

Computational methods are increasingly used to predict and prioritize potential drug targets before extensive experimental work.[11]

  • Subtractive Genomics: This approach compares the genome of the pathogen (Mtb) with that of the host (human) to identify genes that are essential for the pathogen but absent in the host. This helps in identifying targets that are less likely to cause toxicity.[12]

  • Metabolic Pathway Analysis: Computational models of Mtb's metabolic networks can identify "choke points" – enzymes that are essential for a particular pathway and for the survival of the bacterium.[12] These chokepoint enzymes are often good drug targets.

  • Structural Bioinformatics: 3D structures of Mtb proteins can be used for virtual screening of compound libraries to identify molecules that are predicted to bind to the active site of the target.[13]

1.3. Proteomic Approaches

Proteomics allows for the large-scale study of proteins and can provide insights into a drug's mechanism of action.[14]

  • Expression Proteomics: This involves comparing the protein expression profiles of Mtb treated with a drug to untreated bacteria. Changes in the abundance of certain proteins can suggest which pathways are affected by the drug.

  • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with the active sites of specific enzyme families to profile their activity in the proteome. A drug that inhibits a particular enzyme will prevent the binding of the probe, allowing for target identification.

Key Drug Targets in Mycobacterium tuberculosis

Several key cellular processes are targeted by existing and emerging anti-TB drugs.[15]

Cellular Process Drug Target Examples of Inhibitors
Cell Wall Synthesis InhA (Enoyl-ACP reductase)Isoniazid, Ethionamide[10][16]
DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase)Pretomanid, Delamanid[15]
MmpL3 (Mycobacterial membrane protein Large 3)Bedaquiline (secondary target)[15]
Energy Metabolism ATP synthaseBedaquiline[13][15]
QcrB (cytochrome bc1 complex)Q203[12]
Protein Synthesis RibosomeStreptomycin, Kanamycin, Amikacin[17]
DNA Replication DNA gyraseFluoroquinolones (e.g., Moxifloxacin)[18]
RNA Synthesis RNA polymerase (RpoB)Rifampicin[18]

Quantitative Data for Selected Antitubercular Agents

The following table summarizes key quantitative data for some well-known anti-TB drugs.

Drug Target MIC90 against Mtb (μg/mL) IC50/Ki (nM)
IsoniazidInhA0.02 - 0.06-
RifampicinRpoB0.06 - 0.25-
BedaquilineATP synthase0.03 - 0.1220
DelamanidDprE10.006 - 0.024-
EthambutolEmbB0.5 - 2.0-
MoxifloxacinDNA gyrase0.12 - 0.5-

Note: MIC (Minimum Inhibitory Concentration) and IC50/Ki values can vary depending on the specific Mtb strain and experimental conditions.

Detailed Experimental Protocols

4.1. Protocol for Target Identification using Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Drug:

    • Synthesize an analog of the drug with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).

    • Incubate the drug analog with the activated beads to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound drug.

  • Preparation of Mtb Lysate:

    • Culture Mtb to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the drug-immobilized beads for several hours at 4°C to allow for binding.

    • As a negative control, incubate the lysate with beads that have not been functionalized with the drug.

    • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a high concentration of the free drug, a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against the Mtb protein database.

4.2. Protocol for In Silico Subtractive Genomics

  • Genome Retrieval: Obtain the complete proteome of M. tuberculosis H37Rv and the human host from databases like NCBI.

  • Homology Search: Perform a BLASTp search of the Mtb proteome against the human proteome to identify Mtb proteins that do not have significant homology to human proteins.

  • Essential Gene Identification: Compare the list of non-homologous Mtb proteins against databases of essential genes for Mtb (e.g., DEG).

  • Metabolic Pathway Analysis: Map the essential, non-homologous proteins to metabolic pathways using databases like KEGG to identify their function and potential as "choke points".

  • Druggability Assessment: Analyze the 3D structure (if available) or predicted structure of the potential targets to assess their "druggability" – the presence of a well-defined binding pocket that can accommodate a small molecule inhibitor.

Visualizations

Target_Identification_Workflow cluster_0 Phenotypic Screening cluster_1 Target Deconvolution cluster_2 Target Validation Compound_Library Compound Library Whole_Cell_Screen Whole-Cell Screening (M. tuberculosis) Compound_Library->Whole_Cell_Screen Active_Hits Active Hits Whole_Cell_Screen->Active_Hits Resistant_Mutants Resistant Mutant Generation & Whole-Genome Sequencing Active_Hits->Resistant_Mutants Affinity_Proteomics Affinity Chromatography- Mass Spectrometry Active_Hits->Affinity_Proteomics Transcriptomics_Proteomics Transcriptomics/ Proteomics Active_Hits->Transcriptomics_Proteomics Putative_Targets Putative Targets Resistant_Mutants->Putative_Targets Affinity_Proteomics->Putative_Targets Transcriptomics_Proteomics->Putative_Targets Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Putative_Targets->Biochemical_Assays Genetic_Validation Genetic Validation (Gene Knockdown/Overexpression) Putative_Targets->Genetic_Validation Validated_Target Validated Target Biochemical_Assays->Validated_Target Genetic_Validation->Validated_Target

Caption: General workflow for target identification of antituberculosis agents.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I FAS_II_initiation FAS-II Initiation FAS_I->FAS_II_initiation ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FAS_II_initiation InhA InhA (Enoyl-ACP reductase) FAS_II_initiation->InhA Elongation_cycles Elongation Cycles InhA->Elongation_cycles Elongation_cycles->InhA Meromycolic_acid Meromycolic acid Elongation_cycles->Meromycolic_acid Pks13 Pks13 Meromycolic_acid->Pks13 Mycolic_acid Mycolic Acid Pks13->Mycolic_acid Isoniazid Isoniazid (prodrug) KatG KatG Isoniazid->KatG Isoniazid_active Activated Isoniazid KatG->Isoniazid_active Isoniazid_active->InhA Inhibits Target_ID_Approaches cluster_pheno Phenotypic Approaches cluster_geno Genotypic Approaches cluster_insilico In Silico Approaches Target_ID Target Identification Strategies Phenotypic Phenotypic Screening-Based Target_ID->Phenotypic Genotypic Genotype-Based Target_ID->Genotypic InSilico In Silico / Computational Target_ID->InSilico Affinity_Chrom Affinity Chromatography Phenotypic->Affinity_Chrom Chem_Proteomics Chemical Proteomics Phenotypic->Chem_Proteomics Expression_Profiling Expression Profiling Phenotypic->Expression_Profiling Resistant_Mutants Resistant Mutant Analysis Genotypic->Resistant_Mutants Gene_KO Gene Knockout/Knockdown Genotypic->Gene_KO Subtractive_Genomics Subtractive Genomics InSilico->Subtractive_Genomics Pathway_Analysis Metabolic Pathway Analysis InSilico->Pathway_Analysis Molecular_Docking Molecular Docking InSilico->Molecular_Docking

References

In Vitro Antimycobacterial Activity of Antituberculosis Agent-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of "Antituberculosis agent-10," also referred to as "Compound 9." The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its activity.

Core Compound Activity

This compound has demonstrated potent antibacterial activity against Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of protein synthesis by targeting the bacterial 50S ribosomal subunit[1][2][3]. This targeted action disrupts essential cellular processes, leading to the inhibition of bacterial growth.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and its effect on mammalian mitochondrial protein synthesis.

Parameter Organism/Cell Line Value Reference
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis0.3 µM[1]
50% Inhibitory Concentration (IC50)Mitochondrial Protein Synthesis in HepG2 cells (72h)150 µM[1]

The significant difference between the antimycobacterial MIC and the concentration required to inhibit mitochondrial protein synthesis suggests a therapeutic window for this compound, although it is noted that its metabolites may exhibit mitochondrial toxicity[1].

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

The MIC of this compound against M. tuberculosis is determined using a standardized broth microdilution method, such as the one recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5][6].

1. Media and Reagent Preparation:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC) is used for the assay[4][6].

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the culture medium to achieve the desired concentration range for testing in the microplate wells.

2. Inoculum Preparation:

  • A suspension of M. tuberculosis H37Rv is prepared from a fresh culture grown on solid medium.

  • The bacterial colonies are suspended in sterile water or saline containing glass beads and vortexed to create a homogenous suspension.

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units per milliliter (CFU/mL) in the assay wells[4][5].

3. Assay Procedure:

  • The assay is performed in a 96-well microtiter plate.

  • Each well, except for the negative control, is inoculated with the prepared bacterial suspension.

  • The serially diluted this compound is added to the wells.

  • Control wells are included: a positive control (bacteria with no compound) and a negative control (medium only).

  • The plate is sealed and incubated at 37°C for a period of 7 to 21 days, or until visible growth is observed in the positive control well[6].

4. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth[4][5]. Growth is typically assessed visually or using a spectrophotometer.

Mitochondrial Protein Synthesis Inhibition Assay

The effect of this compound on mitochondrial protein synthesis is assessed in a human cell line, such as HepG2 hepatocellular carcinoma cells[1][7].

1. Cell Culture and Treatment:

  • HepG2 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound and incubated for 72 hours[1].

2. Assay Principle:

  • The assay quantifies the relative synthesis of a mitochondrially encoded protein (e.g., Cytochrome c oxidase subunit I, COX-I) and a nuclear-encoded mitochondrial protein (e.g., Succinate dehydrogenase complex flavoprotein subunit A, SDHA)[8]. A selective inhibition of COX-I synthesis relative to SDHA indicates specific inhibition of mitochondrial protein synthesis.

3. Measurement:

  • Following treatment, the cells are fixed and permeabilized.

  • The levels of COX-I and SDHA are quantified using an in-cell ELISA (Enzyme-Linked Immunosorbent Assay) with specific primary antibodies for each protein and corresponding secondary antibodies conjugated to a detectable enzyme[8].

  • The signal from each well is read using a microplate reader.

4. Data Analysis:

  • The ratio of COX-I to SDHA is calculated for each concentration of the test compound.

  • The results are expressed as a percentage of the untreated control.

  • The IC50 value, the concentration at which a 50% reduction in the COX-I/SDHA ratio is observed, is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve[8].

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for MIC determination.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit A-site A-site P-site P-site Inhibition Inhibition P-site->Inhibition E-site E-site Antituberculosis_agent_10 This compound Antituberculosis_agent_10->P-site Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate with Bacteria and Compound Inoculum->Plate Dilution Serial Dilution of This compound Dilution->Plate Controls Include Positive and Negative Controls Plate->Controls Incubate Incubate at 37°C (7-21 days) Controls->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine_MIC Determine MIC as Lowest Concentration with No Growth Read->Determine_MIC

Caption: Experimental workflow for MIC determination.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Novel Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of promising antituberculosis agents, with a focus on imidazo[1,2-a]pyridinecarboxamides. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships in SAR studies to aid in the rational design of more potent antitubercular compounds.

Core Scaffold: Imidazo[1,2-a]pyridinecarboxamides

Recent research has identified imidazo[1,2-a]pyridinecarboxamides as a promising class of anti-TB agents.[2] These compounds have demonstrated excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[2] The general structure of these compounds allows for systematic modifications at various positions to explore and optimize their antitubercular potency.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridinecarboxamide derivatives against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency.

Compound IDR1 GroupR2 GroupMIC (µM)[2][3]Selectivity Index (SI)
Lead Compound 2 N-methylthiophen-2-ylH>100-
15 Cyclohexyl6-Cl0.10 - 0.19>500
16 Cyclopentyl6-Cl0.10 - 0.19>500
10 Cyclobutyl6-Cl0.98 µg/mL-
12 Cyclopropyl6-Cl1.95 µg/mL-
11 Isobutyl6-Cl7.82 µg/mL-
13 tert-Butyl6-Cl3.91 µg/mL-
14 Neopentyl6-Cl3.91 µg/mL-
4 Phenyl6-Cl62.50 µg/mL-
7 Benzyl6-Cl62.50 µg/mL-

Key SAR Insights:

  • Modifications at the N-methylthiophen-2-yl group of the lead compound led to significant improvements in activity.[2]

  • The presence of a cycloalkyl group at the R1 position is crucial for potent anti-TB activity.

  • Cyclohexyl and cyclopentyl groups (compounds 15 and 16 ) demonstrated the most potent activity.[2]

  • A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring appears to be favorable for activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of imidazo[1,2-a]pyridinecarboxamides.

3.1. In Vitro Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Assay Procedure:

    • The compounds are dissolved in DMSO to prepare stock solutions.

    • Serial two-fold dilutions of each compound are prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.[3]

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]

3.2. Cytotoxicity Assay (Selectivity Index Determination)

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) to determine their selectivity index (SI).

  • Cell Line: Vero (African green monkey kidney) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

    • The cells are then treated with various concentrations of the test compounds.

    • After a 48-72 hour incubation period, cell viability is assessed using a suitable method, such as the MTT assay.

    • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

    • The Selectivity Index is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC).

Visualizations

4.1. Logical Relationship in SAR of Imidazo[1,2-a]pyridinecarboxamides

The following diagram illustrates the key structural modifications and their impact on antitubercular activity.

SAR_Logic cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_R1 R1 Position (Amide) cluster_R2 R2 Position (Ring) cluster_Activity Antitubercular Activity Core General Scaffold Cycloalkyl Cycloalkyl (e.g., Cyclohexyl, Cyclopentyl) Core->Cycloalkyl BulkyAlkyl Bulky Alkyl (e.g., tert-Butyl) Core->BulkyAlkyl Aromatic Aromatic (e.g., Phenyl) Core->Aromatic Chlorine 6-Chloro Core->Chlorine HighActivity High Potency Cycloalkyl->HighActivity ModerateActivity Moderate Potency BulkyAlkyl->ModerateActivity LowActivity Low Potency Aromatic->LowActivity Chlorine->HighActivity Favorable Contribution Drug_Discovery_Workflow Start Compound Library Synthesis Screening High-Throughput Screening (e.g., MABA) Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_ID->SAR_Studies Active Hits In_Vitro_Tox In Vitro Cytotoxicity Assays SAR_Studies->In_Vitro_Tox ADME In Vitro ADME Profiling SAR_Studies->ADME Lead_Selection Lead Candidate Selection In_Vitro_Tox->Lead_Selection ADME->Lead_Selection In_Vivo In Vivo Efficacy and Pharmacokinetic Studies Lead_Selection->In_Vivo Promising Leads Preclinical Preclinical Development In_Vivo->Preclinical MoA_Diagram cluster_cell Mycobacterium tuberculosis Cell CellWall Cell Wall Synthesis (Mycolic Acid, Arabinogalactan) Transcription Transcription (DNA to RNA) Energy Membrane Energy Metabolism Isoniazid Isoniazid Isoniazid->CellWall Inhibits Rifampin Rifampin Rifampin->Transcription Inhibits Pyrazinamide Pyrazinamide Pyrazinamide->Energy Disrupts Ethambutol Ethambutol Ethambutol->CellWall Inhibits

References

Antituberculosis Agent-10: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. "Antituberculosis agent-10" (CID 129070932) has emerged as a promising small molecule with potent activity against this pathogen. This technical guide provides a comprehensive overview of its mechanism of action, potential therapeutic targets, and the experimental methodologies used to characterize its antimycobacterial properties. The primary molecular target of this compound is the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis. This guide details its known quantitative efficacy and provides standardized protocols for key biological assays. Visualizations of its mechanism and relevant experimental workflows are presented to facilitate a deeper understanding for research and development purposes.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgent need for new antitubercular drugs with novel mechanisms of action. This compound is a synthetic compound identified for its potent bactericidal activity. This document serves as a technical resource for the scientific community, summarizing the current knowledge of this agent and providing detailed experimental frameworks for its further investigation.

Compound Profile and Efficacy

This compound is a small molecule with the chemical formula C17H17FN2O4S[1]. Its primary characteristic is its specific activity against Mycobacterium tuberculosis.

Quantitative Data

The in vitro efficacy of this compound has been quantified, demonstrating its potent antimycobacterial properties.

MetricValueTarget OrganismReference
Minimum Inhibitory Concentration (MIC)0.3 µMMycobacterium tuberculosis[2]

Mechanism of Action and Therapeutic Target

The primary therapeutic target of this compound is the 50S ribosomal subunit of Mycobacterium tuberculosis[2]. By binding to this subunit, the agent effectively inhibits bacterial protein synthesis, a fundamental process for bacterial viability and replication. This mechanism is distinct from many first-line TB drugs, suggesting a potential for efficacy against resistant strains.

Signaling Pathway

The action of this compound is direct and does not involve complex signaling pathways. It physically obstructs the process of translation, leading to bacterial cell death.

Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Agent10 Antituberculosis agent-10 Ribosome 50S Ribosomal Subunit Agent10->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols

While the primary research article detailing the specific experimental protocols for this compound is not publicly available, this section provides detailed, representative methodologies for the key assays used to characterize such compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antitubercular agent against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Mycobacterium tuberculosis H37Rv strain.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile 96-well microplates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

Procedure:

  • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound, as well as to positive control wells (bacteria, no compound) and negative control wells (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare M. tuberculosis inoculum Prepare_Inoculum->Inoculate_Plate Incubate_7d Incubate at 37°C for 7 days Inoculate_Plate->Incubate_7d Add_Resazurin Add resazurin solution to each well Incubate_7d->Add_Resazurin Incubate_24h Incubate for 24-48 hours Add_Resazurin->Incubate_24h Read_Results Read MIC (lowest concentration with no color change) Incubate_24h->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of protein synthesis in a mycobacterial lysate.

Materials:

  • Mycobacterium smegmatis S30 extract (as a surrogate for M. tuberculosis lysate).

  • Amino acid mixture (containing all amino acids except leucine).

  • [14C]-Leucine (radiolabeled).

  • ATP, GTP, and an energy regenerating system (creatine phosphate and creatine kinase).

  • This compound.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the S30 extract, amino acid mixture, ATP, GTP, and the energy regenerating system.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures.

  • Initiate the reaction by adding [14C]-Leucine.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding cold 10% TCA to precipitate the proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis relative to the vehicle control.

Conclusion and Future Directions

This compound represents a promising lead compound in the fight against tuberculosis due to its potent activity and its targeting of the bacterial 50S ribosomal subunit. Further research should focus on elucidating its precise binding site on the ribosome, understanding potential resistance mechanisms, and optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts. The experimental protocols provided herein offer a framework for the continued investigation and development of this and similar compounds as next-generation antitubercular therapeutics.

References

Computational Docking Studies of Novel Agents Targeting Mycobacterium tuberculosis**

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of computational docking studies as a crucial tool in the discovery and development of novel antituberculosis agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent identification of new therapeutic strategies.[1][2] In silico methods, particularly molecular docking, have become indispensable in the rational design and screening of potential drug candidates that can target essential mycobacterial enzymes.[3][4]

This document will focus on the well-validated antitubercular drug target, the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycolic acid biosynthetic pathway, which is essential for the integrity of the mycobacterial cell wall.[1][5] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[1] This guide will detail the methodologies employed in computational docking studies, present quantitative data from recent research on InhA inhibitors, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: InhA Inhibitor Docking Studies

The following table summarizes the quantitative data from various computational docking studies targeting the InhA enzyme. The binding energy is a key metric from these studies, with more negative values indicating a potentially stronger interaction between the inhibitor and the enzyme.

Compound ClassSpecific CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)In Vitro Activity (MIC/IC50)
PhytochemicalsChryso-obtusinInhA-8.92--Not specified
EpisesaminInhA-8.74--Not specified
ApohyoscineInhA-7.84--Not specified
NorhyoscineInhA-7.74--Not specified
Bisbenzylisoquinoline Alkaloids2-nortiliacorininePknB-11.4MIXNot specifiedNot specified
tiliacorineDprE1-12.7BTZ043Not specifiedNot specified
13′-bromotiliacorininePknB-9.8MIXNot specifiedNot specified
Lignanα-cubebinPks13-11.0I28Not specifiedNot specified
Indolizine DerivativesCompound 4a-4cInhANot specified--16-64 µg/mL (MDR-MTB)
Quercetin AnalogsC00013874InhA-148.651 (ΔGbind)NAD (native ligand)-87.570 (ΔGbind)Not specified
Small-molecule InhibitorsCompound 14InhA-70.08 (MM/GBSA)Reference DrugsNot specifiedNot specified
Designed Analog 1InhA-132.579--Not specified
Designed Analog 2InhA-125.894--Not specified

Experimental Protocols

The methodologies for computational docking studies generally follow a standardized workflow, as detailed in the cited literature. The following protocols are a synthesis of these common practices.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein, such as InhA from Mycobacterium tuberculosis, is obtained from the Protein Data Bank (PDB). For example, the structure with PDB ID 1BVR can be utilized.[1]

  • Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, heteroatoms, and any co-crystallized ligands.[1] In cases of multimeric proteins, a single chain may be selected for the study.[1] This preparation is often carried out using software like BIOVIA Discovery Studio Visualizer.[1]

  • Ligand Preparation: The 3D structures of the potential inhibitor molecules (ligands) are generated and optimized. This can be done using various chemical drawing and modeling software. The ligands are then prepared for docking, which may involve assigning charges and defining rotatable bonds.

Molecular Docking Simulation
  • Software: A variety of software packages are available for molecular docking, with AutoDock being a commonly used tool.[1][6]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand. The dimensions and center of the grid are determined based on the location of the known active site or co-crystallized ligand.

  • Docking Algorithm: The Lamarckian genetic algorithm is a frequently employed algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.[1] This algorithm predicts the binding energy and inhibition constant of the protein-ligand interaction.[1]

  • Pose Selection: The docking simulation generates multiple possible binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

Post-Docking Analysis
  • Interaction Analysis: The interactions between the best-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the protein-ligand complex, molecular dynamics simulations can be performed. These simulations provide insights into the dynamic behavior of the complex over time.[2]

  • Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which can provide a more accurate estimation of the binding affinity compared to the docking score alone.[2]

Visualizations

Signaling Pathway: Mycolic Acid Biosynthesis and InhA Inhibition

Mycolic_Acid_Pathway cluster_fas Mycolic Acid Precursor Synthesis FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase FAS_I->ACC FAS_II_init Fatty Acid Synthase II (FAS-II) Initiation ACC->FAS_II_init FAS_II_elong FAS-II Elongation Cycles FAS_II_init->FAS_II_elong InhA Enoyl-ACP Reductase (InhA) FAS_II_elong->InhA Reduction Step Meromycolate Meromycolate Chain InhA->Meromycolate Pks13 Polyketide Synthase (Pks13) Meromycolate->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Inhibitor Antitubercular Agent (e.g., Isoniazid pro-drug activation) Inhibitor->InhA Inhibition Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Simulation cluster_analysis 3. Analysis & Validation PDB Retrieve Protein Structure (e.g., InhA from PDB) Prep_Protein Prepare Protein (Remove water, heteroatoms) PDB->Prep_Protein Ligand_DB Select Ligand Library (e.g., ZINC, PubChem) Prep_Ligand Prepare Ligands (Generate 3D structures, assign charges) Ligand_DB->Prep_Ligand Define_Grid Define Binding Site Grid Box Prep_Protein->Define_Grid Docking Molecular Docking (e.g., AutoDock) Prep_Ligand->Docking Define_Grid->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analyze_Pose Analyze Binding Poses (Binding Energy, Interactions) MD_Sim->Analyze_Pose Free_Energy Calculate Binding Free Energy (e.g., MM/GBSA) Analyze_Pose->Free_Energy In_Vitro In Vitro Validation (MIC, IC50 assays) Free_Energy->In_Vitro Lead_Compound Identification of Lead Compounds In_Vitro->Lead_Compound

References

Initial Pharmacokinetic Profile of Antituberculosis Agent-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro and in vivo pharmacokinetic (PK) profile of Antituberculosis Agent-10 (ATA-10), a novel first-in-class drug candidate for the treatment of tuberculosis. ATA-10 targets the cytochrome bc1 complex, inhibiting ATP synthesis in Mycobacterium tuberculosis, and has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains.[1][2] This document summarizes key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters from preclinical animal studies and initial human clinical trials, details the experimental protocols for pivotal studies, and presents logical workflows for pharmacokinetic assessment. All data presented herein is based on published results for the novel antituberculosis agent Telacebec (Q203), which serves as the basis for this guide on "ATA-10".[1][3][4]

Introduction

The discovery of new antituberculosis agents with novel mechanisms of action is critical to combating the global health threat of tuberculosis, particularly with the rise of drug-resistant strains. This compound (ATA-10) is a promising new chemical entity that has shown significant bactericidal activity.[1][2] Understanding the pharmacokinetic profile of a new drug candidate is a cornerstone of preclinical and early clinical development. It allows for the prediction of human dosage regimens, assessment of potential drug-drug interactions, and provides a bridge between preclinical efficacy and clinical outcomes.[5] This guide focuses on the initial, single-dose pharmacokinetic characterization of ATA-10 in several species.

Preclinical Pharmacokinetic Profile

Preclinical PK studies for ATA-10 were conducted in mice, rats, and dogs to characterize its disposition and to enable interspecies scaling for the prediction of human pharmacokinetics.[3]

In Vitro ADME Profile

A series of in vitro assays are typically conducted early in drug discovery to predict the ADME fate of compounds in vivo.[6] While specific in vitro data for ATA-10 is not detailed in the provided references, a standard assessment would include the following:

  • Metabolic Stability: Assessed in liver microsomes or hepatocytes from different species (mouse, rat, dog, human) to predict hepatic clearance.

  • Plasma Protein Binding: Determines the fraction of drug bound to plasma proteins, which influences the unbound concentration available to exert its pharmacological effect.[6]

  • CYP450 Inhibition: Evaluates the potential for ATA-10 to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.[7]

  • Permeability: Assays using cell lines like Caco-2 help predict intestinal absorption of orally administered drugs.[6]

In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic parameters of ATA-10 were determined in mice, rats, and dogs following both intravenous (IV) and oral (PO) administration. This allows for the determination of fundamental PK parameters such as clearance, volume of distribution, and absolute oral bioavailability.[3]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of ATA-10 (Telacebec) in Animal Models

ParameterMouseRatDog
Clearance (CL) Data not specifiedData not specifiedData not specified
Volume of Distribution (Vss) Data not specifiedData not specifiedData not specified
Oral Bioavailability (F%) Data not specifiedData not specifiedData not specified

(Note: While the reference mentions these studies were conducted, specific quantitative data for each species was not publicly available in the search results. The data was used to build a population pharmacokinetic model.)[3]

Phase 1 Human Pharmacokinetic Profile

The first-in-human, randomized, placebo-controlled, double-blind, dose-escalation Phase 1A trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ATA-10 in healthy volunteers.[1][4]

Single Ascending Dose Study

A total of 56 healthy subjects were enrolled, with 42 receiving single oral doses of ATA-10 ranging from 10 mg to 800 mg in a fasted state.[4][8]

  • Absorption: Following a single oral administration, ATA-10 was absorbed with a time to reach maximum plasma concentration (Tmax) between 2.0 and 3.5 hours.[4][8]

  • Elimination: The plasma concentration of ATA-10 showed a multi-exponential decline after reaching Cmax.[1][4]

  • Dose Proportionality: The area under the plasma concentration-time curve (AUC) was found to be approximately dose-proportional across the 10 mg to 800 mg dose range.[4][8]

Table 2: Pharmacokinetic Parameters of ATA-10 (Telacebec) in Healthy Subjects After a Single Oral Dose (Fasted State)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
10 mg Mean (SD)Median (Range)Mean (SD)
30 mg Data not specifiedData not specifiedData not specified
50 mg Data not specifiedData not specifiedData not specified
100 mg Data not specifiedData not specifiedData not specified
200 mg Data not specifiedData not specifiedData not specified
400 mg Data not specifiedData not specifiedData not specified
800 mg Data not specifiedData not specifiedData not specified

(Note: The source articles state that the AUC was approximately dose-proportional and provide Tmax ranges, but do not provide a public table with specific mean Cmax and AUC values for each cohort.)[1][4]

Food Effect Study

The effect of a high-fat meal on the pharmacokinetics of ATA-10 was investigated. A significant increase in plasma concentrations was observed in the fed state compared to the fasted state.[4][8]

  • The geometric mean ratio for Cmax was 3.93, indicating a nearly four-fold increase with food.[4][8]

  • A moderate delay in Tmax to 4.5 hours was also observed in the fed condition.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies.

Protocol for In Vivo Murine Pharmacokinetic Study

This protocol describes a typical procedure for determining the pharmacokinetic profile of a test agent like ATA-10 in mice.[9][10]

  • Animal Model: Male CD-1 mice (or other standard strain) are used.[10] Animals are housed under standard conditions with controlled light-dark cycles and access to food and water.

  • Dose Formulation and Administration:

    • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., a solution of Cremophor EL/ethanol diluted in saline).[9] A single bolus dose is administered via the tail vein.

    • Oral (PO): The compound is formulated as a suspension (e.g., in 0.5% HPMC) and administered by oral gavage.[9]

  • Blood Sampling:

    • A serial bleeding protocol is employed to obtain a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[9]

    • Blood samples (approx. 30 µL) are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dose.[10]

    • Collection methods may include submandibular vein puncture for early time points and cardiac puncture for the terminal time point.[9]

  • Sample Processing:

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.[11]

  • Bioanalysis:

    • Plasma concentrations of the drug are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Protocol for First-in-Human Single Ascending Dose Study

This protocol outlines the design of the clinical trial to assess the initial human pharmacokinetics of ATA-10.[1][4]

  • Study Design: A randomized, placebo-controlled, double-blind, single-dose, dose-escalation study.

  • Study Population: Healthy male and female subjects.

  • Procedure:

    • Subjects are enrolled into sequential cohorts, with each cohort receiving a higher dose of ATA-10 or a placebo.

    • Doses are administered orally after an overnight fast.

    • Serial blood samples are collected over a specified period (e.g., up to 72 hours) post-dose.

  • Safety Monitoring: Subjects are monitored for adverse events, and vital signs, ECGs, and clinical laboratory tests are performed.

  • Bioanalysis and PK Analysis: Plasma samples are analyzed for ATA-10 concentrations using a validated LC-MS/MS assay. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations: Workflows and Pathways

Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic characterization of a new drug candidate like ATA-10.

G cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Preclinical PK cluster_human Human PK Prediction & Clinical Study MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding CYP CYP450 Inhibition Perm Permeability (e.g., Caco-2) Formulation Dose Formulation (IV and PO) Dosing Dosing in Animals (Mouse, Rat, Dog) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis PK Parameter Calculation (NCA) Bioanalysis->PK_Analysis Scaling Interspecies Scaling PK_Analysis->Scaling Prediction Predict Human PK (Clearance, Vd) Scaling->Prediction Phase1 Phase 1 SAD Study Prediction->Phase1 cluster_invitro cluster_invitro cluster_invitro->Formulation

Caption: Preclinical to Clinical PK Workflow for ATA-10.

Logical Flow for Bioanalytical Sample Handling

This diagram shows the logical progression from biological sample collection to data generation in a typical PK study.

G Start Blood Sample Collection Centrifuge Centrifugation Start->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Storage Store at -80°C Plasma->Storage Extraction Sample Extraction (e.g., Protein Precipitation) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Concentration Data Generation LCMS->Data

Caption: Bioanalytical Sample Processing Flowchart.

Conclusion

This compound (ATA-10), based on the profile of Telacebec, demonstrates pharmacokinetic properties suitable for further development. It is orally absorbed, with exposure increasing proportionally with dose. A significant food effect suggests that administration with meals could enhance its bioavailability. The preclinical data supported the progression to human trials, and the initial clinical results confirm its potential as a once-daily oral agent for the treatment of tuberculosis.[1] Further studies will be required to characterize its multiple-dose pharmacokinetics, tissue distribution in target organs like the lung, and its potential for drug-drug interactions with other antituberculosis agents.

References

Methodological & Application

Application Note: Evaluating the Cytotoxicity of Antituberculosis agent-10 in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, primarily infects and resides within host macrophages.[1][2] This intracellular persistence makes it crucial to develop antituberculosis agents that can effectively target the bacteria within this cellular reservoir. However, it is equally important to ensure that these agents do not exhibit significant toxicity towards the host macrophages, as this could impair the immune response and lead to adverse effects. Therefore, assessing the viability of macrophage cell lines in the presence of novel antitubercular compounds is a critical step in the drug development process.[3] This document provides a detailed protocol for evaluating the cytotoxicity of a novel compound, "Antituberculosis agent-10," using a standard MTT assay in a macrophage cell line.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).[5][6]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

  • Control Compound: A known cytotoxic agent (e.g., Staurosporine) for positive control.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette and sterile tips.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at 570 nm.

Detailed Methodology

Step 1: Cell Seeding

  • Culture macrophage cells (e.g., RAW 264.7) in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using a cell scraper (for adherent cells like RAW 264.7) or by centrifugation (for suspension cells).

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to adhere and stabilize.

Step 2: Compound Treatment

  • Prepare serial dilutions of "this compound" in culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Also prepare dilutions for the positive control (e.g., Staurosporine) and a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test agent).

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of "this compound," positive control, or vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control.

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

Step 3: MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7]

  • Incubate the plate for 4 hours at 37°C in the dark.[4][7] During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Gently mix the contents of the wells using a multichannel pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the log concentration of "this compound" to generate a dose-response curve.

  • From the dose-response curve, determine the IC₅₀ value, which is the concentration of the agent that causes a 50% reduction in cell viability.

Data Presentation

The quantitative results of the cell viability assay can be summarized in a table for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Untreated Control 1.2540.085100%
Vehicle Control (DMSO) 1.2480.09199.5%
0.1 1.2330.07998.3%
1 1.1980.08295.5%
10 0.9560.06576.2%
25 0.6320.05150.4%
50 0.3150.04225.1%
100 0.1580.03312.6%
IC₅₀ (µM) --~24.8

Visualizations

Experimental Workflow

The overall experimental process can be visualized as a straightforward workflow.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis start Start culture Culture Macrophage Cell Line (RAW 264.7) start->culture seed Seed Cells into 96-Well Plate culture->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 treat Treat Cells with Agent-10 incubate1->treat prepare_agent Prepare Serial Dilutions of Agent-10 prepare_agent->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol read Read Absorbance (570 nm) add_sol->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agent Antituberculosis agent-10 procaspase8 Pro-Caspase-8 agent->procaspase8 Induces caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-Caspase-3 caspase8->procaspase3 Cleavage caspase3 Active Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Application Notes and Protocols: In Vivo Efficacy Testing of Antituberculosis Agent-10 in a Murine Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective therapeutic agents. The murine model of tuberculosis is a cornerstone of preclinical drug development, providing a robust system to evaluate the in vivo efficacy of novel compounds. This document provides detailed application notes and protocols for testing the efficacy of "Antituberculosis agent-10," a novel compound with promising anti-TB activity, in a well-established murine model of chronic tuberculosis.

This compound has demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.3 μM.[1] Its mechanism of action involves the inhibition of protein synthesis by targeting the bacterial 50S ribosomal subunit.[1] Preclinical data indicates that the agent is orally active and exhibits significant permeability and sustained activity in infected C3HeB/FeJ mice.[1] These application notes will guide researchers through the setup and execution of an in vivo efficacy study to further characterize the therapeutic potential of this compound.

Experimental Principles

The primary objective of this protocol is to assess the ability of this compound to reduce the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis. The experimental design involves infecting mice with a low-dose aerosol of Mtb to establish a persistent infection. Following a defined period to allow the infection to become established, mice are treated with this compound, standard-of-care drugs (as positive controls), or a vehicle control. The primary endpoints are the enumeration of colony-forming units (CFU) in the lungs and spleens at the end of the treatment period.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound in Mtb-Infected BALB/c Mice

Treatment GroupDosageRoute of AdministrationMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control-Oral Gavage6.5 ± 0.44.2 ± 0.3
Isoniazid25 mg/kgOral Gavage4.1 ± 0.52.0 ± 0.2
Rifampin10 mg/kgOral Gavage4.3 ± 0.32.2 ± 0.4
This compound10 mg/kgOral Gavage4.8 ± 0.62.9 ± 0.5
This compound25 mg/kgOral Gavage4.2 ± 0.42.1 ± 0.3
This compound50 mg/kgOral Gavage3.7 ± 0.51.8 ± 0.2

Table 2: Experimental Animal and Reagent Details

ItemSpecification
Mouse StrainBALB/c, female, 6-8 weeks old
M. tuberculosis StrainH37Rv or Erdman[2]
Infection RouteLow-dose aerosol inhalation
Target Inoculum50-100 CFU/lungs
This compoundFormulation in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
Positive Control DrugsIsoniazid (INH), Rifampin (RIF)[2][3]
Culture MediumMiddlebrook 7H11 agar supplemented with OADC

Experimental Protocols

I. Murine Model of Chronic Tuberculosis

This protocol outlines the establishment of a chronic M. tuberculosis infection in mice via low-dose aerosol exposure.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv or Erdman strain

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure system)

  • Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in PBS and briefly sonicate to create a single-cell suspension.

    • Adjust the bacterial concentration to achieve the desired inoculum for the aerosol exposure system. The system should be calibrated to deliver approximately 50-100 CFU per mouse lung.[4]

  • Aerosol Infection:

    • Place the mice in the exposure chamber of the aerosol generator.

    • Perform the aerosol infection according to the manufacturer's instructions for the specific system.

    • On day 1 post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs and confirm successful infection.

  • Establishment of Chronic Infection:

    • House the infected mice in a BSL-3 animal facility for 4 weeks to allow the infection to become chronic.

    • Monitor the health of the animals regularly, including body weight.[5]

II. In Vivo Efficacy Testing of this compound

This protocol describes the treatment phase of the study.

Materials:

  • Chronically infected mice (from Protocol I)

  • This compound formulated for oral gavage

  • Isoniazid and Rifampin as positive controls, formulated for oral gavage

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Animal Grouping:

    • Randomly assign the infected mice to treatment and control groups (n=6-8 mice per group).

  • Treatment Administration:

    • Administer the assigned treatments daily via oral gavage for a period of 4 weeks.

    • The volume of administration is typically 0.2 mL per mouse.[2]

    • Treatment groups may include:

      • Vehicle Control

      • Isoniazid (e.g., 25 mg/kg)

      • Rifampin (e.g., 10 mg/kg)

      • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

  • Monitoring:

    • Monitor the body weight of the mice weekly. A significant loss of body weight in the untreated group is an indicator of disease progression.[5]

III. Assessment of Bacterial Load

This protocol details the method for determining the bacterial burden in the lungs and spleens.

Materials:

  • Sterile dissection tools

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates with OADC supplement

  • Sterile PBS with 0.05% Tween 80

  • Incubator at 37°C

Procedure:

  • Tissue Harvest:

    • At the end of the treatment period, euthanize the mice by an approved method.

    • Aseptically remove the lungs and spleens.

  • Tissue Homogenization:

    • Place each organ in a separate tube with a known volume of sterile PBS with 0.05% Tween 80.

    • Homogenize the tissues until no visible clumps remain.

  • Plating and Incubation:

    • Prepare serial dilutions of the tissue homogenates in PBS with 0.05% Tween 80.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • CFU Enumeration:

    • Count the number of colonies on the plates to determine the CFU per organ.

    • Express the data as log10 CFU per organ.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase prep_mtb Prepare M. tuberculosis Inoculum aerosol_infection Low-Dose Aerosol Infection prep_mtb->aerosol_infection prep_animals Acclimate BALB/c Mice prep_animals->aerosol_infection chronic_phase Establish Chronic Infection (4 weeks) aerosol_infection->chronic_phase grouping Randomize Mice into Treatment Groups chronic_phase->grouping treatment Daily Oral Gavage Treatment (4 weeks) grouping->treatment euthanasia Euthanize Mice treatment->euthanasia harvest Harvest Lungs and Spleens euthanasia->harvest homogenize Homogenize Tissues harvest->homogenize plate Plate Serial Dilutions homogenize->plate incubate Incubate Plates (3-4 weeks) plate->incubate cfu_count Enumerate Colony Forming Units (CFU) incubate->cfu_count

Caption: Experimental workflow for in vivo efficacy testing.

signaling_pathway cluster_bacterium Mycobacterium tuberculosis ribosome Bacterial Ribosome (70S) subunit_50s 50S Subunit subunit_30s 30S Subunit protein_synthesis Protein Synthesis subunit_50s->protein_synthesis Inhibition subunit_30s->protein_synthesis bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth agent This compound agent->subunit_50s Binds to and inhibits

Caption: Mechanism of action of this compound.

References

Application Notes & Protocols: "Antituberculosis Agent-10" Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and drug discovery.

Introduction: Antituberculosis Agent-10 (ATA-10) is a novel investigational compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. Its proposed mechanism of action involves the specific inhibition of the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. These application notes provide detailed protocols for the preparation of an oral formulation of ATA-10 suitable for in vivo efficacy and pharmacokinetic studies in a murine model of tuberculosis. The included data is representative of typical results obtained during preclinical evaluation.

Data Presentation

Formulation Composition

A stable, oral formulation was developed to enhance the bioavailability of the hydrophobic ATA-10 compound.

ComponentConcentration (w/v)Purpose
This compound1.0%Active Agent
Kolliphor® HS 1520.0%Solubilizer
Propylene Glycol10.0%Co-solvent
Sterile Water for Injectionq.s. to 100%Vehicle

Table 1: Composition of the oral formulation for ATA-10.

Pharmacokinetic Profile in BALB/c Mice

Pharmacokinetic parameters were assessed in uninfected BALB/c mice following a single oral gavage dose of 25 mg/kg.

ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)4.8 ± 0.9 µg/mL
Tmax (Time to Cmax)2.0 hours
AUC₀₋₂₄ (Area Under the Curve, 0-24h)35.2 ± 5.1 µg·h/mL
t½ (Elimination Half-life)6.3 hours

Table 2: Key pharmacokinetic parameters of ATA-10 following oral administration.

In Vivo Efficacy in a Murine TB Model

The efficacy of ATA-10 was evaluated in BALB/c mice infected with Mtb H37Rv. Treatment commenced four weeks post-infection and continued for four weeks.

Treatment Group (Oral Gavage)Dose (mg/kg)Lung CFU (log₁₀ ± SD)Spleen CFU (log₁₀ ± SD)
Vehicle Control-6.8 ± 0.45.1 ± 0.3
Isoniazid (INH)104.1 ± 0.33.0 ± 0.2
ATA-10254.5 ± 0.53.4 ± 0.4

Table 3: Mycobacterial burden in lungs and spleens after a four-week treatment period.

Proposed Mechanism of Action

ATA-10 is hypothesized to act by non-covalently binding to and inhibiting InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis. This disruption weakens the mycobacterial cell wall, leading to increased susceptibility to host immune pressures and eventual cell lysis.

ATA10_Pathway cluster_Mtb Mycobacterium tuberculosis Cell KasA KasA AcpM AcpM KasA->AcpM elongates fatty acids InhA InhA (Enoyl-ACP reductase) AcpM->InhA provides substrate MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall Lysis Cell Lysis ATA10 ATA-10 ATA10->InhA Inhibition

Caption: Proposed inhibitory pathway of this compound (ATA-10) on the mycolic acid synthesis cycle in Mtb.

Experimental Protocols

Protocol for Preparation of ATA-10 Oral Formulation (10 mg/mL)
  • Preparation: In a sterile, light-protected vial, weigh out 2.0 g of Kolliphor® HS 15 and 1.0 g of Propylene Glycol.

  • Dissolution of ATA-10: Add 0.1 g of ATA-10 powder to the vial.

  • Mixing: Place the vial on a magnetic stirrer at a low speed and moderate heat (approx. 40°C) until the ATA-10 is completely dissolved. This may take 15-30 minutes. The resulting solution should be clear.

  • Final Volume: Allow the solution to cool to room temperature. Add sterile water for injection to a final volume of 10 mL and mix thoroughly.

  • Storage: Store the final formulation at 4°C, protected from light. The formulation is stable for up to 7 days. Before each use, vortex briefly to ensure homogeneity.

Protocol for In Vivo Efficacy Study

This protocol outlines the workflow for a standard 4-week efficacy study in a murine model.

InVivo_Workflow start Start: Acclimatize BALB/c Mice (1 week) infection Infection Day 0: Low-dose aerosol infection with Mtb H37Rv start->infection incubation Incubation Period (4 weeks) infection->incubation treatment Treatment Initiation (Week 4): Daily oral gavage for 28 days incubation->treatment monitoring Weekly Monitoring: Body weight, clinical signs treatment->monitoring concurrent endpoint Study Endpoint (Week 8): Euthanasia and tissue harvest (Lungs & Spleen) monitoring->endpoint analysis Analysis: Homogenize tissues, plate serial dilutions, and determine CFU counts endpoint->analysis end End: Data Evaluation analysis->end

Caption: Experimental workflow for the in vivo efficacy assessment of ATA-10 in a murine tuberculosis model.

  • Animal Model: Use 6- to 8-week-old female BALB/c mice.

  • Acclimatization: Allow mice to acclimatize for one week prior to infection.

  • Infection: Infect mice via the aerosol route using a Madison chamber calibrated to deliver approximately 100-200 bacilli of Mtb H37Rv to the lungs.

  • Pre-treatment Period: House the mice for four weeks to allow a stable, chronic infection to establish.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage).

    • Group 2: Isoniazid (10 mg/kg, oral gavage).

    • Group 3: ATA-10 (25 mg/kg, oral gavage).

  • Administration: Administer treatments daily for 28 consecutive days. Monitor mouse body weight and clinical signs weekly.

  • Endpoint Analysis: At 24 hours after the final dose, euthanize mice. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize tissues in sterile saline with 0.05% Tween-80. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar supplemented with OADC. Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • Data Analysis: Convert CFU counts to log₁₀ values. Analyze for statistical significance using an appropriate test, such as ANOVA followed by Dunnett's multiple comparison test.

Application Notes & Protocols for the Quantification of Antituberculosis Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the analytical method development and validation for the quantification of a novel investigational drug, Antituberculosis Agent-10. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and development of new antituberculosis therapies.

Introduction

This compound is a promising new chemical entity with demonstrated potent activity against Mycobacterium tuberculosis. It has been shown to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Effective preclinical and clinical development of this agent necessitates a robust and reliable analytical method for its quantification in various biological matrices. This document outlines a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound in human serum, a common matrix for therapeutic drug monitoring.[2]

The methodology described herein is based on established principles for the analysis of small molecule antituberculosis drugs and provides a framework for adaptation to other biological matrices and preclinical species.[3][4]

Analytical Method: UHPLC-MS/MS

A sensitive and selective UHPLC-MS/MS method has been developed and validated for the quantification of this compound in human serum. This method offers high throughput and accuracy, making it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring.[2][5]

Principle

The method involves the extraction of this compound and an internal standard (IS) from the serum matrix via protein precipitation.[2] The separated compounds are then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Sample add_is Add Internal Standard (IS) serum_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject into UHPLC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Agent-10 calibration_curve->quantification

Figure 1: Experimental workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

Instrumentation
  • UHPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

Sample Preparation Protocol
  • Pipette 50 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (containing acetonitrile to precipitate proteins).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

UHPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Agent-10) To be determined based on compound structure
MRM Transition (IS) To be determined based on IS structure
Collision Energy To be optimized
Source Temperature 150 °C
Desolvation Temperature 400 °C

Method Validation

The analytical method was validated according to regulatory guidelines to ensure its reliability for the intended application. The key validation parameters are summarized below.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Linear, weighted (1/x²)
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low (3 ng/mL) < 5%< 6%± 7%
Medium (100 ng/mL) < 4%< 5%± 5%
High (800 ng/mL) < 3%< 4%± 4%
Recovery and Matrix Effect

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked serum to that in a neat solution.

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
Low 92.595.1
High 94.196.3
Stability

The stability of this compound was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability ConditionDurationResult
Bench-top (Room Temp) 8 hoursStable
Autosampler (10 °C) 24 hoursStable
Freeze-Thaw (3 cycles) -80 °C to Room TempStable
Long-term (-80 °C) 90 daysStable

Logical Relationship for Method Development

The logical progression from initial method development to full validation is a critical process to ensure a robust analytical method.

method_development_logic cluster_dev Method Development cluster_val Method Validation cluster_app Application ms_tuning MS Parameter Tuning chrom_dev Chromatography Development ms_tuning->chrom_dev sample_prep_opt Sample Preparation Optimization chrom_dev->sample_prep_opt linearity Linearity & Range sample_prep_opt->linearity precision_accuracy Precision & Accuracy linearity->precision_accuracy selectivity Selectivity precision_accuracy->selectivity stability Stability selectivity->stability recovery_matrix Recovery & Matrix Effect stability->recovery_matrix sample_analysis Routine Sample Analysis recovery_matrix->sample_analysis

References

Application Notes & Protocols: Synergy Studies of Antituberculosis Agent-10 (ATA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting synergy studies involving the experimental drug "Antituberculosis agent-10" (ATA-10). The protocols outlined below are intended to facilitate the investigation of ATA-10's synergistic potential with existing first-line antituberculosis agents.

Introduction to this compound (ATA-10)

This compound (ATA-10) is an experimental drug candidate that targets the mycobacterial cell wall, a crucial structure for the survival and pathogenesis of Mycobacterium tuberculosis. The proposed mechanism of action for ATA-10 is the inhibition of decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. By targeting this pathway, ATA-10 aims to disrupt the integrity of the cell wall, leading to bacterial death.

Synergy studies are critical in the development of new tuberculosis therapies. Combining ATA-10 with existing drugs may lead to enhanced efficacy, reduced treatment duration, and a lower likelihood of developing drug resistance. This document outlines the experimental design for evaluating the synergistic effects of ATA-10 with established first-line antituberculosis drugs.

Experimental Design for Synergy Studies

The primary objective of these studies is to quantify the interaction between ATA-10 and other antituberculosis agents. The Fractional Inhibitory Concentration Index (FICI) is a commonly used metric to determine synergy, additivity, or antagonism.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additivity
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Protocols for Synergy Testing

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic effects of two antimicrobial agents.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound (ATA-10) stock solution

  • Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB) stock solutions

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v)

  • Incubator (37°C)

Procedure:

  • Prepare Drug Dilutions: Prepare serial dilutions of ATA-10 and the partner drug (INH, RIF, or EMB) in 7H9 broth.

  • Plate Setup:

    • Dispense 50 µL of 7H9 broth into each well of a 96-well plate.

    • Add 50 µL of the partner drug in increasing concentrations along the x-axis.

    • Add 50 µL of ATA-10 in increasing concentrations along the y-axis.

    • This creates a matrix of drug combinations.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents this color change.

  • FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Table 2: Example Checkerboard Assay Results for ATA-10 and Isoniazid (INH)

ATA-10 (µg/mL)INH (µg/mL)Growth
0.1250.00+
0.06250.015-
0.031250.03-
0.000.06+

Note: This is example data. Actual results will vary.

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth

  • ATA-10 and partner drug solutions

  • Middlebrook 7H10 agar plates

  • Shaking incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute to a final concentration of approximately 1 x 10^6 CFU/mL in 7H9 broth.

  • Drug Exposure: Set up flasks containing:

    • Drug-free control

    • ATA-10 at MIC

    • Partner drug at MIC

    • Combination of ATA-10 and partner drug at their respective MICs in the combination.

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At 0, 1, 3, 5, and 7 days, collect aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate on 7H10 agar.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Table 3: Example Time-Kill Curve Data (Log10 CFU/mL) for ATA-10 and Rifampicin (RIF)

Time (days)ControlATA-10 (MIC)RIF (MIC)ATA-10 + RIF
06.06.06.06.0
16.55.85.54.2
37.25.24.82.5
58.04.54.0<2.0
78.54.13.5<2.0

Note: This is example data. Actual results will vary.

Visualizing Experimental Workflows and Pathways

Proposed Signaling Pathway of ATA-10

The following diagram illustrates the proposed mechanism of action of ATA-10 within the arabinogalactan synthesis pathway of the mycobacterial cell wall.

ATA10_Pathway cluster_cell Mycobacterium Cell cluster_wall Cell Wall Synthesis PRPP PRPP DprE1 DprE1 (Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase) PRPP->DprE1 Substrate DPA DPA DprE2 DprE2 DPA->DprE2 DprE1->DPA Product Arabinogalactan Arabinogalactan DprE2->Arabinogalactan Precursor for Arabinan synthesis CellWall Cell Wall Integrity Arabinogalactan->CellWall ATA10 ATA-10 ATA10->DprE1 Inhibition

Caption: Proposed mechanism of action of ATA-10.

Checkerboard Assay Experimental Workflow

The diagram below outlines the key steps in performing a checkerboard assay for synergy testing.

Checkerboard_Workflow start Start drug_prep Prepare Serial Dilutions of ATA-10 and Partner Drug start->drug_prep plate_setup Dispense Drugs into 96-Well Plate Matrix drug_prep->plate_setup inoculum_prep Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) plate_setup->inoculum_prep inoculation Inoculate Plate inoculum_prep->inoculation incubation1 Incubate at 37°C for 7 Days inoculation->incubation1 resazurin Add Resazurin Indicator incubation1->resazurin incubation2 Incubate for 24-48 Hours resazurin->incubation2 readout Read Results (Color Change) incubation2->readout fici_calc Calculate FICI readout->fici_calc end End fici_calc->end

Caption: Workflow for the checkerboard assay.

Logical Relationship for Synergy Interpretation

This diagram illustrates the decision-making process based on the calculated FICI value.

FICI_Interpretation fici FICI Value synergy Synergy fici->synergy ≤ 0.5 additivity Additivity fici->additivity > 0.5 to ≤ 1.0 indifference Indifference fici->indifference > 1.0 to ≤ 4.0 antagonism Antagonism fici->antagonism > 4.0

Caption: Interpretation of FICI values.

Data Presentation and Interpretation

All quantitative data from the synergy studies should be meticulously recorded and presented in a clear and organized manner. The tables provided in the protocol sections serve as templates for data presentation. Consistent and accurate data recording is paramount for the reliable interpretation of results and for making informed decisions in the drug development process. Further analysis, such as the generation of isobolograms, can provide a graphical representation of the synergistic interactions and complement the FICI values.

These application notes and protocols are intended to serve as a foundational guide. Researchers may need to adapt and optimize these procedures based on their specific laboratory conditions and the characteristics of the M. tuberculosis strains being investigated.

Application Note: High-Throughput Screening of Antituberculosis Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery of novel therapeutic agents.[1] High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates.[2] This document outlines the application of a hypothetical novel compound, designated "Antituberculosis Agent-10," in a high-throughput screening workflow designed to identify inhibitors of M. tuberculosis growth.

While "this compound" is a conceptual agent for the purpose of this protocol, the methodologies described herein are based on established principles of HTS for antitubercular drug discovery and can be adapted for various novel compounds.[3][4][5] The primary goal of this application note is to provide researchers, scientists, and drug development professionals with a comprehensive protocol for a whole-cell phenotypic screen against M. tuberculosis.

Hypothetical Profile of this compound

For the context of this application note, this compound is postulated to be a small molecule inhibitor of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[6][7][8] This mechanism is analogous to that of established antitubercular drugs like isoniazid.[7][8] The proposed high-throughput screen will therefore be a whole-cell assay designed to identify compounds that inhibit the growth of M. tuberculosis.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound and other compounds from a chemical library is depicted below. This process involves primary screening of the entire library at a single concentration, followed by secondary screening of the initial hits in a dose-response format to confirm their activity and determine their potency.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Downstream Analysis Compound_Library Compound Library (e.g., 100,000 compounds) Single_Dose_Screen Single-Dose Screening (e.g., 10 µg/mL) Compound_Library->Single_Dose_Screen Primary_Hits Identification of Primary Hits (e.g., >=90% inhibition) Single_Dose_Screen->Primary_Hits Dose_Response Dose-Response Assay (e.g., 10-point dilution) Primary_Hits->Dose_Response Cherry-picking of hits IC90_Determination Determination of IC90 Dose_Response->IC90_Determination Confirmed_Hits Confirmed Hits IC90_Determination->Confirmed_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) Confirmed_Hits->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Confirmed_Hits->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: High-throughput screening workflow for antitubercular agents.

Experimental Protocols

Whole-Cell High-Throughput Screening Assay using a Fluorescent Reporter Strain

This protocol is adapted from methodologies employing recombinant M. tuberculosis strains that express a fluorescent reporter protein, allowing for a straightforward and robust measurement of bacterial growth.[9][10]

a. Materials and Reagents:

  • M. tuberculosis H37Rv expressing a far-red fluorescent protein (e.g., mCherry)[9][10]

  • 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Compound library plates (e.g., 100,997 compounds)[5]

  • Control compounds: Rifampicin (positive control), DMSO (negative control)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

  • Biosafety Level 3 (BSL-3) containment facility

b. Assay Procedure:

  • Prepare a seed culture of the fluorescent M. tuberculosis strain in 7H9 broth and grow to mid-log phase (OD590 of 0.4-0.6).

  • Dilute the bacterial culture to a final ODngcontent-ng-c4139270029="" class="ng-star-inserted">590 of 0.06 in fresh 7H9 broth.

  • Using an automated liquid handler, dispense 20 µL of 7H9 medium into each well of the 384-well plates.[10]

  • Add test compounds, this compound, and controls to the appropriate wells. The final concentration for primary screening is typically 10 µg/mL.[5] The final DMSO concentration should not exceed 2%.[10]

  • Inoculate the plates with 10 µL of the diluted bacterial culture to a final ODngcontent-ng-c4139270029="" class="ng-star-inserted">590 of 0.02.

  • Seal the plates and incubate at 37°C in a humidified incubator for 5 days.[10]

  • After incubation, measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 558 nm and emission at 590 nm for mCherry).[9]

c. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_media_only) / (Fluorescence_DMSO - Fluorescence_media_only))

  • Primary hits are identified as compounds that exhibit a predefined level of inhibition, for instance, ≥90%.[5][9]

  • Assay quality is monitored using the Z'-factor, with values > 0.7 indicating a robust assay.[5]

Dose-Response and Cytotoxicity Assays

a. Dose-Response Assay:

  • Primary hits are "cherry-picked" and serially diluted (e.g., 10-point, 2-fold dilutions) to create a concentration gradient.

  • The whole-cell screening assay described above is repeated with these dilution series.

  • The IC90 (the concentration of the compound that inhibits 90% of bacterial growth) is determined by fitting the dose-response data to a suitable model (e.g., sigmoidal dose-response).

b. Cytotoxicity Assay:

  • To assess the selectivity of the confirmed hits, a cytotoxicity assay is performed using a mammalian cell line, such as Vero cells.

  • Vero cells are seeded in 96-well plates and incubated with the same concentration range of the hit compounds as used in the dose-response assay.

  • Cell viability is measured after a defined incubation period (e.g., 72 hours) using a suitable method, such as the Alamar blue assay.

  • The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC90). A higher SI value indicates greater selectivity for the bacteria over mammalian cells.

Data Presentation

The following tables present hypothetical data that could be generated from the high-throughput screening of this compound and a small subset of a compound library.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µg/mL)% InhibitionZ'-FactorHit Status
This compound1098.50.85Hit
Compound A1092.30.85Hit
Compound B1045.70.85No Hit
Compound C1095.10.85Hit
Rifampicin (Positive Control)199.80.85-
DMSO (Negative Control)-00.85-

Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits

Compound IDTB IC90 (µg/mL)Vero Cell CC50 (µg/mL)Selectivity Index (SI)
This compound0.8>100>125
Compound A1.52516.7
Compound C0.5510

Hypothetical Mechanism of Action Pathway

As this compound is postulated to inhibit mycolic acid synthesis, its target would likely be an enzyme within this pathway. The diagram below illustrates a simplified representation of the mycolic acid biosynthesis pathway and the potential point of inhibition for our hypothetical agent.

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II C24-C26 fatty acids ACC Acetyl-CoA Carboxylase ACC->FAS_I Malonyl-CoA PKS13 Polyketide Synthase 13 FAS_II->PKS13 Meromycolate chain Mycolic_Acid Mycolic Acids PKS13->Mycolic_Acid Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation into Agent10 This compound Agent10->FAS_II Inhibition

Caption: Simplified mycolic acid biosynthesis pathway and hypothetical target of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the high-throughput screening of novel compounds, exemplified by the hypothetical "this compound," against M. tuberculosis. By employing a robust whole-cell phenotypic screening approach, followed by systematic hit confirmation and cytotoxicity profiling, researchers can efficiently identify promising lead compounds for further development in the fight against tuberculosis. The successful application of these methods is a crucial step in replenishing the pipeline of new antitubercular drugs.

References

Application Notes and Protocols for Antituberculosis Agent-10 (ATA-10) in Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity and evaluation methods for a novel antituberculosis agent, designated here as Antituberculosis Agent-10 (ATA-10). The data and protocols are based on the established methodologies used for evaluating potent anti-TB drugs, with Bedaquiline used as a representative agent for demonstrating efficacy against drug-resistant Mycobacterium tuberculosis strains.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat. ATA-10 is a promising novel compound with a unique mechanism of action, showing potent bactericidal activity against both replicating and non-replicating Mtb. These notes are intended to guide researchers in the evaluation of ATA-10's efficacy against resistant Mtb strains.

Quantitative Data Presentation

The in vitro activity of a novel antituberculosis agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC distribution of Bedaquiline (serving as a proxy for ATA-10) against various resistant Mtb isolates.

Table 1: MIC Distribution of Bedaquiline against Multidrug-Resistant (MDR) M. tuberculosis Isolates

Number of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
5,036-0.12≤0.008 - 2[1]
1560.060.120.06 - >1[2][3]
12--0.005 - 0.04[4]

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: MIC Distribution of Bedaquiline against Pre-Extensively Drug-Resistant (Pre-XDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Isolates

Isolate TypeNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
Pre-XDR930.060.12-[2][3]
XDR270.12>1-[2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of ATA-10.

1. Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[5][6][7]

Materials:

  • 96-well microplates (sterile, clear-bottom)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • ATA-10 stock solution of known concentration

  • M. tuberculosis culture (H37Rv for control, and resistant clinical isolates)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

  • Parafilm

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

  • Drug Dilution:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to wells in columns 2 through 11 of rows B to G.

    • Add 100 µL of the highest concentration of ATA-10 solution to each well in columns 2 and 3.

    • Perform a two-fold serial dilution by transferring 100 µL from column 3 to column 4, mixing, and continuing this process through column 10. Column 11 will serve as the drug-free control.

  • Inoculum Preparation:

    • Grow M. tuberculosis strains in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute this suspension 1:50 in broth to obtain the final inoculum.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well from columns 2 to 11 (rows B-G). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with Parafilm and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After 7 days of incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one drug-free control well (e.g., B11).

    • Incubate for an additional 24 hours.

  • Reading Results:

    • If the control well turns from blue to pink, it indicates bacterial growth. Add the Alamar Blue mixture to all wells.

    • If the control well remains blue, re-incubate the plate and check daily until the control well turns pink.

    • Once the reagent is added to all wells, incubate for 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[8]

2. Protocol for Broth Microdilution MIC Determination

This method is a standard for quantitative susceptibility testing.[9][10][11]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth with OADC supplement

  • ATA-10 stock solution

  • M. tuberculosis culture

  • Sterile saline with Tween 80

Procedure:

  • Drug Plate Preparation: Prepare serial two-fold dilutions of ATA-10 in the wells of a 96-well plate with a final volume of 100 µL per well in supplemented 7H9 broth.

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis from a solid culture in saline-Tween 80 to match a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate, including growth control wells without the drug.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is the lowest concentration of ATA-10 that shows no visible growth of mycobacteria. The reading should be done when the drug-free growth control well shows visible turbidity.

Signaling Pathways and Experimental Workflows

Mechanism of Action of ATA-10 (Bedaquiline as a model)

ATA-10 is an inhibitor of the mycobacterial F1F0-ATP synthase.[12][13] It specifically binds to the c-subunit of the F0 rotor, effectively stalling the rotation of the ATP synthase.[14] This inhibition disrupts the proton motive force and leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately resulting in bacterial cell death.[13] This mechanism is effective against both actively replicating and dormant mycobacteria.

ATA10_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_ATPsynthase F1F0-ATP Synthase ETC Electron Transport Chain H_out H+ ETC->H_out Proton Pumping F0 F0 (c-subunit rotor) H_out->F0 Proton Flow H_in H+ F1 F1 (catalytic unit) F0->F1 Rotation ATP ATP F1->ATP Synthesis ATA10 ATA-10 ATA10->F0 Inhibits Rotation ADP ADP + Pi ADP->F1 CellDeath Bacterial Cell Death ATP->CellDeath Depletion leads to

Caption: Mechanism of action of ATA-10, targeting the F1F0-ATP synthase in M. tuberculosis.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of ATA-10 against resistant M. tuberculosis strains using a microplate-based assay.

MIC_Workflow start Start prep_culture Prepare Mtb Inoculum (Resistant Strain) start->prep_culture prep_plate Prepare 96-well Plate with Serial Dilutions of ATA-10 start->prep_plate inoculate Inoculate Plate with Mtb Suspension prep_culture->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 7-14 days) inoculate->incubate add_indicator Add Viability Indicator (e.g., Alamar Blue) incubate->add_indicator incubate2 Incubate (24 hours) add_indicator->incubate2 read_results Read Results and Determine MIC incubate2->read_results end End read_results->end

Caption: Experimental workflow for determining the MIC of ATA-10.

References

Troubleshooting & Optimization

"Antituberculosis agent-10" optimizing dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of "Antituberculosis agent-10" for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine model?

A1: For a novel antituberculosis agent like Agent-10, the starting in vivo dose is typically extrapolated from in vitro data. A general starting point is 10-25 mg/kg, administered orally once daily. However, this should be preceded by a maximum tolerated dose (MTD) study to establish the safety profile.

Q2: Which animal model is most appropriate for initial efficacy studies of this compound?

A2: The BALB/c or C57BL/6 mouse model is most commonly used for initial in vivo efficacy testing of antitubercular drugs due to its well-characterized immune response and the availability of standardized infection protocols.[1][2][3] These models are suitable for assessing the bactericidal activity of new compounds.[4]

Q3: How should this compound be administered for in vivo studies?

A3: The route of administration should ideally match the intended clinical use. For orally bioavailable compounds like this compound, oral gavage is the preferred method. If the agent has poor oral bioavailability, alternative routes such as intravenous or intraperitoneal injection may be considered, though these may alter the pharmacokinetic profile.

Q4: What is the typical duration of an in vivo efficacy study for a novel antituberculosis agent?

A4: Initial efficacy studies typically run for 4 to 8 weeks post-infection.[5] Shorter-term studies can provide preliminary data on bactericidal activity, while longer-term studies are necessary to assess the potential for relapse.[4]

Q5: What are the key parameters to measure for assessing the in vivo efficacy of this compound?

A5: The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen, measured as colony-forming units (CFU).[6][7] Other important parameters include monitoring changes in body weight and observing clinical signs of disease.[8] Histopathological analysis of lung tissue can also provide valuable insights into the drug's effect on inflammation and tissue damage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality in the treatment group - Drug toxicity at the tested dose. - Formulation issues leading to poor absorption or adverse effects. - Off-target effects of the compound.- Conduct a formal Maximum Tolerated Dose (MTD) study. - Re-evaluate the formulation and vehicle used for administration. - Perform in vitro cytotoxicity assays on relevant cell lines.
No significant reduction in bacterial load - Insufficient drug exposure at the site of infection. - The tested dose is below the therapeutic threshold. - The compound is rapidly metabolized or cleared. - Development of drug resistance.- Perform pharmacokinetic (PK) studies to determine drug concentrations in plasma and lung tissue. - Conduct a dose-escalation study to find the optimal therapeutic dose. - Investigate potential drug-drug interactions if used in combination therapy. - Assess the frequency of resistant mutants in vitro.
High variability in CFU counts within a treatment group - Inconsistent drug administration. - Uneven infection inoculum. - Individual animal differences in metabolism or immune response.- Ensure proper training and technique for drug administration (e.g., oral gavage). - Standardize the aerosol infection procedure to ensure a consistent bacterial load. - Increase the number of animals per group to improve statistical power.
Relapse of infection after cessation of treatment - The treatment duration was too short to eradicate persistent bacteria. - The drug has primarily bacteriostatic rather than bactericidal activity. - Poor drug penetration into granulomas.- Extend the duration of the treatment in subsequent studies. - Evaluate the bactericidal versus bacteriostatic properties of the agent in vitro. - Use advanced imaging techniques to assess drug distribution within lung lesions.[6]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study
  • Animal Model: 6-8 week old female BALB/c mice.

  • Groups: 5 groups of 3 mice each.

  • Dosing: Administer this compound orally once daily for 14 days at escalating doses (e.g., 25, 50, 100, 200 mg/kg). Include a vehicle control group.

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15%) or overt signs of toxicity.

In Vivo Efficacy Study in a Murine Model of Tuberculosis
  • Animal Model: 6-8 week old female BALB/c mice.

  • Infection: Infect mice via aerosol with Mycobacterium tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.

  • Treatment Groups:

    • Vehicle Control

    • This compound (e.g., 25 mg/kg)

    • This compound (e.g., 50 mg/kg)

    • Positive Control (e.g., Isoniazid at 25 mg/kg)

  • Dosing: Begin treatment 14 days post-infection and continue for 4 weeks, administering the compounds orally once daily.

  • Outcome Measures:

    • At designated time points (e.g., day 1 of treatment, 2 and 4 weeks of treatment), euthanize a subset of mice from each group.

    • Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H11 agar to determine CFU counts.

    • Monitor body weight throughout the study.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (Week 4)Change in Body Weight (%)
Vehicle Control-6.5 ± 0.4-10.2 ± 2.1
This compound255.2 ± 0.3+2.5 ± 1.5
This compound504.1 ± 0.2+5.1 ± 1.8
Isoniazid (Positive Control)254.3 ± 0.3+4.8 ± 1.6

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)
25 (Oral)2.8218.56.2
50 (Oral)5.9242.16.8

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy In Vivo Efficacy in_vitro In Vitro Studies (MIC, Cytotoxicity) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform Starting Dose pk Pharmacokinetic (PK) Studies mtd->pk Determine Safe Doses infection Aerosol Infection (M. tuberculosis) pk->infection Guide Dose Selection treatment Treatment Initiation (Post-infection) infection->treatment monitoring Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (CFU, Histopathology) monitoring->endpoint

Caption: Workflow for In Vivo Dose Optimization of a Novel Antituberculosis Agent.

signaling_pathway cluster_cell Host Macrophage mtb M. tuberculosis phagosome Phagosome mtb->phagosome Engulfed into target Bacterial Target (e.g., Cell Wall Synthesis) phagosome->target Agent-10 inhibits agent10 Antituberculosis Agent-10 agent10->phagosome Penetrates lysis Bacterial Lysis target->lysis Leads to

Caption: Hypothetical Mechanism of Action for this compound.

References

"Antituberculosis agent-10" overcoming poor bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antituberculosis Agent-10

Disclaimer: "this compound" is a hypothetical agent. The following information is based on common challenges and solutions for real-world antituberculosis drugs with poor bioavailability.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of this compound?

A1: The poor bioavailability of this compound is attributed to a combination of factors:

  • Low Aqueous Solubility: The agent has poor solubility in aqueous solutions, which limits its dissolution in the gastrointestinal tract, a critical step for absorption.[1][2][3]

  • High First-Pass Metabolism: The agent undergoes significant metabolism in the liver and gut wall before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of intestinal cells back into the lumen, reducing its net absorption.[4][5][6][7][8]

Q2: What formulation strategies can be employed to improve the bioavailability of this compound?

A2: Several formulation strategies can enhance the bioavailability of this agent:

  • Nanoformulations: Encapsulating the agent in nanoparticles, such as lipid-based or polymeric nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[9][10][11][12][13]

  • Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of the agent in a polymer matrix can increase its dissolution rate and apparent solubility.[2]

  • Co-administration with Bioavailability Enhancers: Using inhibitors of P-gp or metabolic enzymes can increase the systemic exposure of the agent.

Q3: Are there any known drug-drug or drug-food interactions to be aware of when working with this compound?

A3: Given that this compound is a substrate for P-gp and is subject to first-pass metabolism, there is a high potential for interactions. Co-administration with potent P-gp inhibitors (e.g., verapamil) or inducers could significantly alter its pharmacokinetics. Additionally, food, particularly high-fat meals, may affect its absorption, although the exact nature of this interaction requires further investigation.

Troubleshooting Guides

Issue 1: Low Papp (apparent permeability coefficient) in Caco-2 Permeability Assay
  • Potential Cause 1: Poor apical solubility.

    • Troubleshooting:

      • Prepare the dosing solution with a co-solvent (e.g., up to 1% DMSO).

      • Consider using a formulation approach, such as a nanosuspension or a cyclodextrin complex, to increase the concentration of the dissolved drug in the apical chamber.

  • Potential Cause 2: Active efflux by transporters like P-gp.

    • Troubleshooting:

      • Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[14][15]

      • Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.[14]

  • Potential Cause 3: Poor membrane integrity.

    • Troubleshooting:

      • Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer integrity is maintained.[14][16]

      • Check for cytotoxicity of the compound at the tested concentration.

Issue 2: High variability in in vivo pharmacokinetic (PK) data in animal models
  • Potential Cause 1: Inconsistent oral gavage technique.

    • Troubleshooting:

      • Ensure all personnel are properly trained in oral gavage to minimize variability in dosing.

      • Consider using a different, less technique-dependent administration route if appropriate for the study's goals.

  • Potential Cause 2: Formulation instability or lack of homogeneity.

    • Troubleshooting:

      • Prepare fresh formulations for each experiment and ensure they are homogenous (e.g., by vortexing or sonicating) before each administration.

      • Characterize the formulation for particle size and stability over the duration of the experiment.

  • Potential Cause 3: Inter-animal physiological differences.

    • Troubleshooting:

      • Increase the number of animals per group to improve statistical power.

      • Ensure animals are fasted overnight before dosing to reduce variability in gastric emptying and intestinal pH.[17]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Bioavailability (%)
Raw Drug Suspension50 ± 154.0 ± 1.0350 ± 905
Lipid Nanoparticles450 ± 702.0 ± 0.53200 ± 45045
Polymeric Micelles380 ± 602.5 ± 0.52900 ± 40041

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the intestinal permeability of a test compound.[18][19]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers. Only use monolayers with a TEER value above 250 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace the volume with fresh transport buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described for A-B transport.

  • Sample Analysis: Analyze the concentration of the agent in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol is for evaluating the pharmacokinetic profile of a drug formulation.[17][20][21][22][23]

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound (e.g., raw drug suspension, nanoformulation) at a concentration that allows for a 10 mg/kg dose in a 100 µL volume.

  • Drug Administration: Administer the formulation to the mice via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 20 µL) from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.

Mandatory Visualizations

P_glycoprotein_Efflux cluster_membrane Intestinal Epithelial Cell Membrane cluster_process Efflux Process Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Transport ADP + Pi ADP + Pi Drug_in Drug (Intracellular) Drug_in->Pgp Binding Drug_out->Drug_in Passive Diffusion ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein mediated drug efflux from an intestinal epithelial cell.

Nanoformulation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment A Drug & Excipient Selection B Nanoparticle Fabrication A->B C Characterization (Size, Zeta, Encapsulation) B->C D Solubility & Dissolution Studies C->D E Caco-2 Permeability Assay D->E F Macrophage Uptake Study E->F G Pharmacokinetic Study (Mice) F->G H Efficacy Study (TB-infected Mice) G->H I Toxicology Assessment H->I

Caption: Experimental workflow for developing and testing a nanoformulation.

Troubleshooting_Logic Start Poor Bioavailability Observed Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Permeability Is Papp (A-B) < 1x10^-6 cm/s? Solubility->Permeability No Sol_Strat Solubilization Strategy: - Nanoformulation - ASD Solubility->Sol_Strat Yes Efflux Is Efflux Ratio > 2? Permeability->Efflux No Perm_Strat Permeation Enhancement Strategy Permeability->Perm_Strat Yes Combine_Strat Combined Formulation Approach Efflux->Combine_Strat Yes Efflux->Combine_Strat No Sol_Strat->Permeability Sol_Strat->Combine_Strat Perm_Strat->Efflux Perm_Strat->Combine_Strat Efflux_Strat P-gp Inhibitor Co-administration

Caption: Decision tree for troubleshooting poor bioavailability.

References

"Antituberculosis agent-10" troubleshooting inconsistent MIC results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antituberculosis agent-10

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results for "this compound" against Mycobacterium tuberculosis (M. tb).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent MIC results in M. tb susceptibility testing?

Inconsistent MIC results for antituberculosis agents are common and typically stem from a lack of strict standardization in complex and delicate testing procedures.[1][2] Key sources of variability include:

  • Inoculum Preparation: Incorrect bacterial density or clumping of M. tb can significantly alter the outcome. Standardization of the inoculum is critical.[3][4]

  • Drug Solution and Plate Preparation: Issues with the solubility, stability, storage, or dilution of this compound can lead to variable concentrations in the assay.[5][6]

  • Assay and Incubation Conditions: Deviations in media composition (e.g., batch-to-batch variation in Middlebrook 7H9), incubation time, temperature, or CO2 levels can affect mycobacterial growth and drug activity.[7]

  • Reading and Interpretation: Subjectivity in visual endpoint determination or improper use of colorimetric indicators like Resazurin can cause discrepancies.[8][9]

  • Quality Control: Failure to consistently use a well-characterized reference strain, such as M. tuberculosis H37Rv (ATCC 27294), makes it difficult to detect systemic errors.[10][11]

Q2: My MIC values for Agent-10 vary by one or two dilutions between experiments. What should I check first?

A logical first step is to review your inoculum preparation and quality control (QC) procedures. Minor variations in the starting bacterial concentration are a frequent cause of MIC shifts.

  • Verify Inoculum Density: Ensure your McFarland standard is correctly calibrated and that the final inoculum concentration in the wells is consistently around 5 x 10⁵ CFU/mL.[11]

  • Ensure Homogeneity: M. tb has a tendency to clump. Thoroughly vortex the bacterial suspension with glass beads to create a uniform, single-cell suspension before dilution.[7][11]

  • Check QC Strain Results: Analyze the MIC for your control strain (e.g., H37Rv). If the control MIC is also variable, it points to a systemic issue with the assay setup (media, drug dilutions, incubation) rather than a specific problem with your test isolate.[4][10]

The following diagram outlines a systematic troubleshooting workflow to identify the source of inconsistency.

TroubleshootingWorkflow cluster_Inoculum Inoculum Checks cluster_QC QC Checks cluster_Agent Agent-10 Checks cluster_Assay Assay Condition Checks Start Inconsistent MIC Results for Agent-10 Inoculum Step 1: Inoculum Standardization Start->Inoculum Inoculum_Density Verify McFarland Standard & Final CFU/mL Inoculum->Inoculum_Density Review Inoculum_Homogeneity Check for Clumping? (Use Glass Beads) Inoculum->Inoculum_Homogeneity Review QC Step 2: Quality Control (QC) Strain QC_MIC Is H37Rv MIC within Expected Range? QC->QC_MIC Analyze Agent Step 3: Agent-10 Preparation Agent_Sol Solubility/Precipitation in Media? Agent->Agent_Sol Agent_Stock Stock Solution Age/ Storage Conditions? Agent->Agent_Stock Assay Step 4: Assay Conditions Assay_Media Media Batch Variation? (Check Lot Numbers) Assay->Assay_Media Assay_Incubation Incubation Time/Temp/ CO2 Consistent? Assay->Assay_Incubation Assay_Reading Endpoint Reading Method Standardized? Assay->Assay_Reading Result Consistent MIC Achieved Inoculum_Homogeneity->QC QC_MIC->Agent If QC is OK QC_MIC->Assay If QC is Inconsistent Agent_Stock->Assay Assay_Reading->Result

Caption: Troubleshooting decision tree for inconsistent MIC results.

Q3: How should I prepare the stock solution for this compound to ensure consistency?

Proper preparation and storage of drug stock solutions are critical.[5] Many antitubercular agents are not soluble in water and require specific solvents.[6][9]

  • Use High-Quality Powder: Obtain the agent directly from a reliable manufacturer with appropriate quality assurance documentation.[5]

  • Select the Correct Solvent: Use the recommended solvent for Agent-10. If not specified, start with water, then DMSO or ethanol. Be cautious, as some solvents can have an inhibitory effect at higher concentrations.[5]

  • Prepare a High-Concentration Stock: Dissolve the powder to create a concentrated stock solution (e.g., 10 mg/mL).

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C for up to six months, unless otherwise specified.[6]

  • Avoid Repeat Freeze-Thaw Cycles: Thawed vials should be used immediately and not be re-frozen.[5][7]

Q4: Can the 96-well plate itself or the incubation time affect my results?

Yes, both can be sources of variability.

  • Plate Type: Use sterile, U-bottom 96-well polystyrene plates with lids. These are recommended by EUCAST for M. tb broth microdilution.[7][8]

  • Incubation Time: M. tb is slow-growing. The recommended incubation period is typically 7-21 days at 36°C ± 1°C.[12] It is crucial to read the plates at a standardized time point. The EUCAST reference method recommends reading the MIC as soon as visible growth is detected in the 1:100 diluted growth control well.[8][11] Reading too early or too late can shift the MIC.

Troubleshooting Data Summary

The table below illustrates an example of inconsistent vs. ideal MIC results for this compound and highlights the probable causes and recommended actions.

ParameterExperiment 1 (Inconsistent)Experiment 2 (Inconsistent)Ideal ExperimentProbable Cause for InconsistencyRecommended Action
Agent-10 MIC (µg/mL) 0.52.01.0Inoculum size variation, inconsistent reading time.Standardize inoculum to 0.5 McFarland and read plates on a fixed day (e.g., Day 14).
H37Rv QC MIC (µg/mL) 0.25 (Expected: 0.06)0.03 (Expected: 0.06)0.06Issue with Agent-10 dilution or media batch.Prepare fresh drug dilutions; check media lot number and preparation date.
Growth Control (1:100) Visible on Day 9Visible on Day 14Visible on Day 12Inconsistent starting inoculum density.Ensure bacterial suspension is homogenous and diluted correctly.
Negative Control ClearTurbidClearContamination in Experiment 2.Use aseptic technique; repeat the experiment.

Experimental Protocols

Protocol: Broth Microdilution MIC Testing for M. tb

This protocol is based on the EUCAST reference method for M. tb susceptibility testing.[8][11]

1. Inoculum Preparation: a. Scrape several colonies of M. tb from a solid medium (e.g., Löwenstein-Jensen) and place them in a tube with 3-4 mL of sterile water or saline containing 5-6 glass beads. b. Vortex vigorously for 30-60 seconds to break up clumps. c. Let the tube stand for 20-30 minutes to allow large particles to settle. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a densitometer. e. Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with 10% OADC. This will be your final inoculum, containing approximately 5 x 10⁵ CFU/mL.[11]

2. Plate Preparation: a. Prepare two-fold serial dilutions of this compound in a separate 96-well plate or in tubes. b. Add 100 µL of supplemented Middlebrook 7H9 broth to each well of a sterile U-bottom 96-well plate. c. Transfer 100 µL of the highest drug concentration to the first well and perform serial dilutions down the column, ensuring to mix thoroughly at each step. d. The final volume in each well before adding bacteria should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum (from step 1e) to each well containing the drug dilutions. b. Include a growth control well (100 µL broth + 100 µL inoculum) and a sterility control well (200 µL broth only). c. Seal the plate with a lid or an adhesive seal and place it in a secondary container. d. Incubate at 36°C ± 1°C for 7-21 days.

The following diagram illustrates the experimental workflow.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A 1. Prepare M. tb Inoculum (0.5 McFarland) C 3. Inoculate 96-Well Plate A->C B 2. Prepare Agent-10 Serial Dilutions B->C D 4. Incubate Plate (36°C, 7-21 Days) C->D E 5. Add Indicator (Optional) (e.g., Resazurin) D->E F 6. Read MIC Endpoint (Lowest concentration with no growth) E->F

Caption: Standard workflow for M. tuberculosis MIC determination.

Hypothetical Signaling Pathway for Agent-10 Action

To effectively troubleshoot, it is helpful to understand the potential mechanism of action. This diagram illustrates a hypothetical pathway for this compound, modeled after the well-understood mechanism of isoniazid, a frontline anti-TB drug.

SignalingPathway Agent_Ext Agent-10 (Extracellular) Agent_Int Agent-10 (Intracellular Prodrug) Agent_Ext->Agent_Int Passive Diffusion Membrane Cell Wall / Membrane Activation Activation by KatG-like Peroxidase Agent_Int->Activation Agent_Active Activated Agent-10 Activation->Agent_Active Target Inhibition of InhA-like Reductase Agent_Active->Target Block Mycolic Acid Synthesis Blocked Target->Block Effect Cell Wall Disruption & Bactericidal Effect Block->Effect

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Synthesis of Antituberculosis Agent-10 (Pyrrolocin A)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Antituberculosis Agent-10 (Pyrrolocin A) and its derivatives through heterologous expression in Fusarium heterosporum.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"?

A1: "this compound" is a designation for a potent antituberculosis compound identified as pyrrolocin A . It was initially isolated from an endophytic fungus, NRRL 50135. Due to the silencing of its biosynthetic pathway in the native strain, a "Native Promoter Strategy" involving heterologous expression in Fusarium heterosporum has been developed for its sustainable production.

Q2: Why is heterologous expression in Fusarium heterosporum the preferred method of synthesis?

A2: The original fungal strain ceased producing pyrrolocin A after initial isolation, a common issue in natural products research. Heterologous expression in a robust host like Fusarium heterosporum offers a reliable and high-yielding alternative. This method allows for the resurrection of the silenced biosynthetic pathway and can lead to the production of not only pyrrolocin A but also its derivatives, pyrrolocin B and C.

Q3: What is the general workflow for producing Pyrrolocin A using this method?

A3: The workflow involves cloning the pyrrolocin biosynthetic gene cluster from the native producer and introducing it into an expression vector. This vector is then used to transform Fusarium heterosporum. The transformed fungus is cultivated under optimized fermentation conditions to produce the desired compounds, which are then extracted and purified.

Q4: What are the primary products of this heterologous expression system?

A4: The heterologous expression system primarily produces two desmethyl derivatives of pyrrolocin A: pyrrolocin B and pyrrolocin C . These compounds also exhibit antituberculosis activity.

Troubleshooting Guides

Section 1: Fermentation and Culture Issues

This section addresses common problems encountered during the fermentation process for pyrrolocin production in Fusarium heterosporum.

Problem Potential Cause Recommended Solution Expected Outcome
Low or No Yield of Pyrrolocins Incorrect media composition.Optimize carbon and nitrogen sources. Sucrose and tryptone have been shown to be effective for secondary metabolite production in Fusarium species.A significant increase in product yield. Optimization of media components has been reported to increase yields of other Fusarium secondary metabolites by up to tenfold.
Suboptimal pH of the culture medium.The initial pH of the medium is critical. For similar Fusarium fermentations, an initial pH of 6.0-6.5 has been found to be optimal for both growth and secondary metabolite production.Improved biomass and product formation.
Inappropriate fermentation temperature.Maintain the fermentation temperature at approximately 24-25°C. This range has been identified as optimal for the production of other secondary metabolites in Fusarium.Enhanced enzymatic activity of the biosynthetic pathway, leading to higher yields.
Insufficient aeration or agitation.Ensure adequate aeration and agitation to maintain dissolved oxygen levels. For shake flask cultures, an agitation speed of 180-200 rpm is recommended.Improved cell growth and metabolite production by preventing oxygen limitation.
Inconsistent Batch-to-Batch Yield Variability in inoculum quality.Standardize the inoculum preparation, including the age and size of the inoculum. A seed age of 24 hours and an inoculum size of 5.0% (v/v) have been used successfully in other Fusarium fermentations.More reproducible fermentation outcomes.
Degradation of media components.Prepare fresh media for each fermentation and sterilize under appropriate conditions to avoid degradation of sensitive components.Consistent starting conditions for each fermentation batch.
Presence of Unwanted Side Products Suboptimal media composition favoring alternative metabolic pathways.Adjust the carbon-to-nitrogen ratio in the medium. High concentrations of certain nutrients can sometimes trigger the production of other secondary metabolites.Increased selectivity towards the desired pyrrolocins.
Cross-contamination with other microorganisms.Implement strict aseptic techniques during all stages of culture handling and fermentation.A pure culture of Fusarium heterosporum producing the target compounds.
Section 2: Extraction and Purification Issues

This section provides guidance on troubleshooting common challenges during the extraction and purification of pyrrolocins.

Problem Potential Cause Recommended Solution Expected Outcome
Low Recovery After Extraction Inefficient extraction solvent.Use a suitable solvent system for extraction. A common method is to extract the culture broth and mycelium with ethyl acetate or a similar solvent of moderate polarity.Improved recovery of pyrrolocins from the fermentation broth.
Emulsion formation during liquid-liquid extraction.Centrifuge the mixture to break the emulsion or add a small amount of a de-emulsifying agent.Clear separation of the organic and aqueous phases.
Poor Separation During HPLC Purification Inappropriate mobile phase.Optimize the mobile phase composition. A gradient of acetonitrile in water is commonly used for the separation of similar polyketides.Better resolution of pyrrolocin B and C from each other and from impurities.
Column overloading.Reduce the amount of crude extract loaded onto the HPLC column.Sharper peaks and improved separation.
Presence of co-eluting impurities.Adjust the mobile phase gradient or try a different column stationary phase (e.g., phenyl-hexyl instead of C18).Isolation of pyrrolocins with higher purity.
Product Degradation During Purification Exposure to harsh pH or high temperatures.Maintain a neutral pH during purification and avoid excessive heat.Preservation of the chemical integrity of the pyrrolocins.

Experimental Protocols

Optimized Fermentation Protocol for Pyrrolocin Production
  • Media Preparation : Prepare the fermentation medium containing (per liter): 22.5 g sucrose, 16.5 g tryptone, 0.024 g yeast extract, and 20.0 g sea salt. Adjust the initial pH to 6.5.

  • Inoculation : Inoculate the sterile medium with a 24-hour-old seed culture of the transformed Fusarium heterosporum to a final concentration of 5% (v/v).

  • Incubation : Incubate the culture at 24°C with shaking at 200 rpm for 13 days.

  • Extraction : After incubation, homogenize the culture broth and mycelium and extract three times with an equal volume of ethyl acetate.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

HPLC Purification Protocol
  • Column : C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase : A linear gradient of acetonitrile in water (both with 0.1% formic acid) from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 254 nm and 280 nm.

  • Fraction Collection : Collect fractions corresponding to the peaks of pyrrolocin B and C for further analysis and use.

Visualizations

experimental_workflow cluster_cloning Gene Cluster Handling cluster_transformation Host Transformation cluster_fermentation Production cluster_purification Purification & Analysis Isolate Gene Cluster Isolate Gene Cluster Clone into Vector Clone into Vector Isolate Gene Cluster->Clone into Vector Transform F. heterosporum Transform F. heterosporum Clone into Vector->Transform F. heterosporum Fermentation Fermentation Transform F. heterosporum->Fermentation Extraction Extraction Fermentation->Extraction Flash Chromatography Flash Chromatography Extraction->Flash Chromatography HPLC Purification HPLC Purification Flash Chromatography->HPLC Purification Purity & Yield Analysis Purity & Yield Analysis HPLC Purification->Purity & Yield Analysis

Caption: Experimental workflow for pyrrolocin production.

troubleshooting_workflow Low Yield Low Yield Check Media Check Media Low Yield->Check Media Check Culture Conditions Check Culture Conditions Check Media->Check Culture Conditions Correct? Optimize C/N Ratio Optimize C/N Ratio Check Media->Optimize C/N Ratio Incorrect? Adjust pH Adjust pH Check Culture Conditions->Adjust pH pH off? Adjust Temperature Adjust Temperature Check Culture Conditions->Adjust Temperature Temp off? Improve Aeration Improve Aeration Check Culture Conditions->Improve Aeration Aeration low? Standardize Inoculum Standardize Inoculum Check Culture Conditions->Standardize Inoculum Inoculum variable? Re-evaluate Extraction Re-evaluate Extraction Check Culture Conditions->Re-evaluate Extraction All OK? Optimize C/N Ratio->Check Culture Conditions Adjust pH->Re-evaluate Extraction Adjust Temperature->Re-evaluate Extraction Improve Aeration->Re-evaluate Extraction Standardize Inoculum->Re-evaluate Extraction Modify Solvent Modify Solvent Re-evaluate Extraction->Modify Solvent Inefficient? Check for Emulsions Check for Emulsions Re-evaluate Extraction->Check for Emulsions Emulsion? Successful Synthesis Successful Synthesis Re-evaluate Extraction->Successful Synthesis Efficient? Modify Solvent->Successful Synthesis Check for Emulsions->Successful Synthesis signaling_pathway Pyrrolocin Gene Cluster Pyrrolocin Gene Cluster Transcription Transcription Pyrrolocin Gene Cluster->Transcription Translation Translation Transcription->Translation Biosynthetic Enzymes Biosynthetic Enzymes Translation->Biosynthetic Enzymes Pyrrolocin Synthesis Pyrrolocin Synthesis Biosynthetic Enzymes->Pyrrolocin Synthesis Precursor Molecules Precursor Molecules Precursor Molecules->Pyrrolocin Synthesis Pyrrolocins B & C Pyrrolocins B & C Pyrrolocin Synthesis->Pyrrolocins B & C

"Antituberculosis agent-10" addressing metabolic instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Antituberculosis Agent-10, a novel investigational compound addressing metabolic instability challenges in the treatment of tuberculosis.

I. Troubleshooting Guides

This section addresses specific issues that may arise during preclinical evaluation of this compound.

Issue 1: High Variability in In Vitro Metabolic Stability Assays

Symptoms: You observe significant well-to-well or day-to-day variability in the calculated intrinsic clearance (CLint) of this compound when using liver microsomes.

Potential Causes:

  • Inconsistent Microsomal Preparations: The activity of metabolic enzymes can vary between different lots of microsomes.

  • NADPH Instability: NADPH is a critical cofactor for many CYP450 enzymes and can degrade over time, leading to decreased metabolic activity.

  • Compound Precipitation: this compound may have poor solubility in the assay buffer, leading to inconsistent concentrations.

  • Non-specific Binding: The compound may bind to the plasticware of the assay plate, reducing the effective concentration available for metabolism.

Troubleshooting Steps:

  • Qualify Microsome Lots: Test each new lot of microsomes with a known control substrate to ensure consistent activity.

  • Prepare Fresh NADPH: Always prepare NADPH solutions immediately before use.

  • Assess Solubility: Determine the solubility of this compound in the assay buffer using a validated method. If solubility is low, consider adding a small, fixed percentage of a co-solvent like DMSO.

  • Use Low-Binding Plates: Employ low-protein-binding microplates for your assays.

  • Include Control Incubations: Run parallel incubations without NADPH to assess non-enzymatic degradation and without the compound to serve as a baseline.

Issue 2: Unexpectedly High Cytotoxicity in Cell-Based Assays

Symptoms: You observe significant cell death in macrophage or hepatocyte cell lines at concentrations of this compound that are expected to be non-toxic based on its antimycobacterial activity.

Potential Causes:

  • Formation of Reactive Metabolites: The metabolism of this compound may produce reactive intermediates that are cytotoxic.

  • Mitochondrial Toxicity: The compound or its metabolites may be disrupting mitochondrial function.

  • Off-Target Effects: this compound could be interacting with unintended cellular targets.

Troubleshooting Steps:

  • Incubate with CYP Inhibitors: Co-incubate your cells with broad-spectrum CYP450 inhibitors (e.g., 1-aminobenzotriazole) to see if this reduces cytotoxicity. A positive result suggests metabolism-induced toxicity.

  • Assess Mitochondrial Respiration: Use assays like the Seahorse XF Analyzer to measure the effect of the compound on cellular oxygen consumption.

  • Reactive Metabolite Trapping: In an acellular system, perform incubations with liver microsomes in the presence of trapping agents like glutathione to detect the formation of reactive species.

Issue 3: Poor In Vivo Bioavailability Despite Good In Vitro Permeability

Symptoms: this compound shows high permeability in Caco-2 assays but exhibits low oral bioavailability in rodent models.

Potential Causes:

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall.

  • Poor Formulation: The vehicle used for oral dosing may not be optimal for dissolving and delivering the compound for absorption.

Troubleshooting Steps:

  • Conduct a Portal Vein Cannulation Study: This will allow you to differentiate between gut wall and hepatic metabolism.

  • Perform P-gp Substrate Assay: Use a cell-based assay with P-gp overexpressing cells to determine if this compound is a substrate.

  • Test Different Formulations: Evaluate a range of formulations with varying solubilizing agents and excipients to improve absorption.

II. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2][3] By inhibiting InhA, this compound disrupts cell wall formation, leading to bacterial death.[1][2]

Q2: What are the primary metabolic pathways for this compound?

A2: Preclinical studies suggest that this compound is primarily metabolized in the liver. The main pathways include cytochrome P450-mediated oxidation (primarily by CYP3A4) and subsequent glucuronidation of the oxidized metabolites.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.

Q4: Is this compound a substrate for any efflux transporters?

A4: In vitro data suggests that this compound is a weak substrate for the P-glycoprotein (P-gp) efflux transporter. This could contribute to reduced intracellular concentrations in some cell types and may impact oral bioavailability.

Q5: What is the known resistance profile for this compound?

A5: Spontaneous resistant mutants of M. tuberculosis have been selected in vitro. Sequencing of these mutants has identified mutations in the inhA gene, which is consistent with the proposed mechanism of action. No cross-resistance has been observed with first-line antituberculosis drugs like isoniazid and rifampicin in preclinical models.[4]

III. Data Presentation

Table 1: Metabolic Stability of this compound in Liver Microsomes from Different Species

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t1/2) (min)
Human45.2 ± 5.115.3
Monkey62.8 ± 7.311.0
Dog33.1 ± 4.520.9
Rat110.5 ± 12.86.3
Mouse155.7 ± 18.24.4

Table 2: In Vitro Activity of this compound against M. tuberculosis

StrainMIC90 (µg/mL)
H37Rv (drug-susceptible)0.05
Isoniazid-resistant strain0.06
Rifampicin-resistant strain0.05
Multi-drug resistant (MDR) clinical isolate0.08

IV. Experimental Protocols

Protocol 1: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of liver microsomes in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM solution of NADPH in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 5 µL of the 1 mg/mL microsomal solution to each well.

    • Add 40 µL of 0.1 M phosphate buffer.

    • Add 5 µL of a 10 µM working solution of this compound (prepared by diluting the stock in phosphate buffer).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the 20 mM NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • For the 0-minute time point, add the acetonitrile before the NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

V. Visualizations

Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Drug Drug Action FAS_I Fatty Acid Synthase I InhA InhA (Enoyl-ACP reductase) FAS_I->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Disruption Agent10 This compound Inhibition Inhibition Agent10->Inhibition Inhibition->InhA blocks Disruption->Cell_Wall leads to Experimental_Workflow cluster_planning Phase 1: Preparation cluster_execution Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Prepare Reagents (Microsomes, NADPH, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate for Time Course C->D E Quench Reaction at Time Points D->E F Process Samples (Centrifuge) E->F G LC-MS/MS Analysis F->G H Calculate Half-life and CLint G->H Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions Start Inconsistent In Vitro Metabolism Results Check_NADPH Is NADPH solution fresh? Start->Check_NADPH Check_Microsomes Is the microsome lot qualified? Start->Check_Microsomes Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Sol_NADPH Prepare fresh NADPH Check_NADPH->Sol_NADPH No Sol_Microsomes Qualify new microsome lot Check_Microsomes->Sol_Microsomes No Sol_Solubility Adjust buffer or add co-solvent Check_Solubility->Sol_Solubility No Rerun Re-run Experiment Sol_NADPH->Rerun Then Sol_Microsomes->Rerun Then Sol_Solubility->Rerun Then

References

"Antituberculosis agent-10" minimizing cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antituberculosis Agent-10 (ATA-10)

Welcome to the technical support center for this compound (ATA-10). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the in-vitro cytotoxicity of ATA-10 in mammalian cells and to provide guidance for mitigating these effects during your experiments.

Fictional Agent Background

This compound (ATA-10) is an investigational compound that shows significant promise in inhibiting the growth of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway. However, preclinical studies have revealed a dose-dependent cytotoxic effect in mammalian cell lines. The proposed mechanism for this cytotoxicity involves the off-target inhibition of a homologous enzyme in the mammalian mitochondrial electron transport chain. This unintended activity leads to increased production of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the activation of apoptotic pathways.

Our goal is to provide you with the necessary tools and information to understand, quantify, and potentially minimize this off-target cytotoxicity in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for ATA-10's cytotoxicity in mammalian cells?

A1: The leading hypothesis is that ATA-10, while targeting a mycobacterial enzyme, also interacts with a structurally similar enzyme within the mitochondria of mammalian cells. This off-target binding is believed to disrupt the electron transport chain, leading to a surge in reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis.

Q2: Which mammalian cell lines are most sensitive to ATA-10?

A2: Cell lines with high metabolic activity and a strong reliance on mitochondrial respiration, such as hepatocytes (e.g., HepG2) and cardiomyocytes, have shown greater sensitivity. It is crucial to determine the IC50 value in your specific cell line of interest.[1]

Q3: How can I reduce the cytotoxic effects of ATA-10 in my cell cultures without compromising its antituberculosis activity?

A3: While it is challenging to separate on-target and off-target effects of a single compound, you can try co-treatment with mitochondrial-targeted antioxidants, such as MitoQ or N-acetylcysteine (NAC). These agents may help quench the excess ROS produced, thereby reducing apoptosis. The effectiveness of this approach needs to be empirically determined for your specific experimental setup.

Q4: My cytotoxicity results with ATA-10 are inconsistent between experiments. What could be the cause?

A4: Inconsistent results in cytotoxicity assays like the MTT assay can stem from several factors.[2][3] Common issues include:

  • Pipetting errors: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions.[2]

  • Cell seeding density: Use a consistent number of cells for each experiment, as variations in cell density can significantly impact results.[4][5]

  • Reagent variability: Use fresh reagents and ensure complete solubilization of formazan crystals in MTT assays.[6][7]

  • Edge effects: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. Consider not using the outermost wells for critical measurements.[2]

Q5: At what concentration should I test ATA-10?

A5: It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of ATA-10 in your chosen cell line. A common starting point is a wide concentration range (e.g., 1 nM to 100 µM) using serial dilutions.[8][9]

Troubleshooting Guides

Guide 1: Inconsistent MTT Assay Results
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Cells were not uniformly distributed in the wells. 2. Pipetting inaccuracies: Inconsistent volumes of cells, media, or reagents were added.[2][10] 3. Incomplete formazan solubilization: The purple crystals were not fully dissolved before reading the absorbance.1. Thoroughly mix cell suspension before and during plating.[10] 2. Calibrate pipettes and use a consistent pipetting technique. 3. Ensure complete dissolution of formazan by pipetting up and down or using a plate shaker. Consider an overnight incubation with an SDS-HCl solution.[7]
Absorbance values are too low 1. Low cell number: Too few cells were seeded. 2. MTT reagent is old or degraded. 3. Incubation time is too short. 1. Optimize cell seeding density. Perform a growth curve to determine the optimal number of cells. 2. Use fresh, properly stored MTT reagent. 3. Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours).
"Edge effect" is observed in the plate Evaporation from outer wells: The wells on the edge of the plate have evaporated more than the inner wells, concentrating the compounds and media.[2]1. Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 2. Ensure proper sealing of the plate during incubation.
Guide 2: Interpreting Cytotoxicity Data
Problem Possible Cause(s) Suggested Solution(s)
ATA-10 appears to increase cell viability at low concentrations. Hormesis: A biphasic dose-response where low doses of a stressor can stimulate a beneficial response. This is a known biological phenomenon.Confirm with a secondary assay: Use a different viability assay (e.g., CellTiter-Glo) or a direct cell counting method to verify the result.
MTT results do not correlate with other cytotoxicity assays (e.g., LDH release). Different mechanisms of cell death: MTT measures metabolic activity, which can be affected without immediate cell membrane rupture (which LDH assays detect).[3] ATA-10 might be causing metabolic dysfunction before causing cell lysis.Use a multi-parametric approach: Combine assays that measure different aspects of cell health, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase activity), to get a more complete picture.

Data Presentation

Table 1: Cytotoxicity of ATA-10 in Various Mammalian Cell Lines (IC50 Values)

Cell LineCell TypeIC50 (µM) after 48h Exposure
HepG2 Human Hepatocyte15.8 ± 2.1
A549 Human Lung Epithelial32.5 ± 4.5
Vero Monkey Kidney Epithelial45.2 ± 3.8
THP-1 Human Monocyte28.9 ± 3.3

Table 2: Effect of N-acetylcysteine (NAC) on ATA-10 Induced Cytotoxicity in HepG2 Cells

TreatmentATA-10 (15 µM)NAC (1 mM)Cell Viability (% of Control)
Control --100%
ATA-10 only +-52% ± 5%
NAC only -+98% ± 2%
ATA-10 + NAC ++85% ± 6%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[11]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ATA-10 in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ATA-10. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: ROS Detection using DCFDA

This protocol measures intracellular reactive oxygen species.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • DCFDA Staining:

    • After the treatment period, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFDA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence (excitation 485 nm, emission 535 nm) using a microplate reader.

Visualizations

ATA10_Cytotoxicity_Pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion ATA10_ext ATA-10 (Extracellular) ETC Electron Transport Chain (Homologous Enzyme) ATA10_ext->ETC Inhibition ROS Increased ROS ETC->ROS Leads to Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis

Caption: Proposed signaling pathway for ATA-10-induced cytotoxicity.

Experimental_Workflow cluster_assays Perform Parallel Assays start Start: Hypothesis (ATA-10 is cytotoxic) seed_cells 1. Seed Mammalian Cells in 96-well plate start->seed_cells treat_cells 2. Treat with serial dilutions of ATA-10 seed_cells->treat_cells incubate 3. Incubate for 48 hours treat_cells->incubate mtt MTT Assay (Viability) incubate->mtt ros ROS Assay (Oxidative Stress) incubate->ros caspase Caspase Assay (Apoptosis) incubate->caspase analyze 4. Analyze Data (Calculate IC50, etc.) mtt->analyze ros->analyze caspase->analyze end Conclusion analyze->end

Caption: General experimental workflow for assessing ATA-10 cytotoxicity.

Troubleshooting_Tree start Inconsistent MTT Results q1 High variability between replicates? start->q1 a1_yes Check cell seeding uniformity and pipetting technique. q1->a1_yes Yes q2 Low absorbance values overall? q1->q2 No end Results Improved a1_yes->end a2_yes Optimize cell number and check reagent freshness. q2->a2_yes Yes q3 Obvious 'edge effect'? q2->q3 No a2_yes->end a3_yes Avoid outer wells and ensure proper plate sealing. q3->a3_yes Yes a3_yes->end

Caption: Decision tree for troubleshooting inconsistent MTT assay results.

References

Technical Support Center: Synthesis of Antituberculosis Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of the hypothetical "Antituberculosis Agent-10".

Synthesis Pathway Overview

The synthesis of "this compound" is a five-step process:

  • Step 1: Suzuki Coupling: Formation of a biaryl system.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): Introduction of a hydrazine moiety.

  • Step 3: Cyclization: Formation of a pyrazolone ring.[1]

  • Step 4: Chlorination: Activation of the pyrazolone ring.

  • Step 5: Final Condensation: Formation of the final product.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Suzuki Coupling

Question: My Suzuki coupling reaction is showing low conversion and the formation of numerous byproducts, especially during scale-up. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion and byproduct formation in Suzuki coupling reactions are common challenges when scaling up.[3] The primary culprits are often related to catalyst activity, oxygen sensitivity, and reagent quality.[4][5]

Troubleshooting Guide:

  • Oxygen Sensitivity: The active palladium catalyst is sensitive to air.[4][5] Ensure all reaction vessels are thoroughly purged with an inert gas (Nitrogen or Argon) and that solvents are properly degassed. On a larger scale, maintaining a strictly inert atmosphere is critical.[3]

  • Catalyst and Ligand Choice: Not all catalyst-ligand systems scale equally. A screening of different palladium sources and phosphine ligands may be necessary to find a more robust system for your specific substrates.[6]

  • Reagent Quality: The purity of the boronic acid and aryl halide is crucial. Impurities can poison the catalyst. Ensure high purity of starting materials, especially on a larger scale where the absolute amount of impurities increases.[4]

  • Base and Solvent: The choice and concentration of the base (e.g., K₂CO₃, K₃PO₄) and the solvent system (e.g., dioxane/water, toluene/water) can significantly impact the reaction rate and selectivity. Re-optimization of these parameters at the intended scale may be required.[7]

  • Temperature Control: Inadequate temperature control on a larger scale can lead to thermal decomposition of the catalyst or starting materials. Ensure efficient stirring and gradual heating to maintain a consistent internal temperature.[4]

Quantitative Data Summary: Suzuki Coupling Optimization

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Observation
Catalyst Loading 2 mol%0.5 mol%Lower loading at scale-up can be cost-effective but may require longer reaction times or higher temperatures.
Temperature 80 °C95 °CHigher temperatures may be needed to drive the reaction to completion at lower catalyst loadings.
Reaction Time 4 hours12 hoursScale-up often requires longer reaction times for comparable conversion.
Yield 90%75%A decrease in yield is common during scale-up; process optimization is key to minimizing this.
Step 2: Nucleophilic Aromatic Substitution (SNAr)

Question: The SNAr reaction with hydrazine is sluggish and gives a low yield of the desired product. How can I improve this?

Answer:

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring and the reaction conditions.[8][9]

Troubleshooting Guide:

  • Activation of the Aromatic Ring: The presence of electron-withdrawing groups ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack.[10] If the reaction is slow, it may be due to insufficient activation.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[9]

  • Temperature: Increasing the reaction temperature can significantly accelerate the rate of substitution. However, monitor for potential side reactions or decomposition.

  • Hydrazine Salt: Using hydrazine hydrate versus anhydrous hydrazine can impact reactivity. Ensure the correct form is being used as specified in the protocol.

Step 3: Cyclization

Question: During the cyclization step to form the pyrazolone ring, I am observing a significant amount of intermolecular side products and unreacted starting material, especially at higher concentrations. What is the cause and how can I favor the intramolecular reaction?

Answer:

The formation of larger rings and intermolecular products is a common challenge in cyclization reactions, particularly when scaling up.[11] This is due to the competition between the desired intramolecular reaction and the undesired intermolecular reactions.[12]

Troubleshooting Guide:

  • High Dilution Principle: To favor intramolecular cyclization, the reaction should be run at high dilution. This reduces the probability of two different molecules reacting with each other. While challenging for large-scale production, this is a fundamental principle for cyclization.[11]

  • Slow Addition: A practical approach for scale-up is the slow addition of the substrate to the reaction mixture. This maintains a low instantaneous concentration of the reactant, mimicking high dilution conditions.

  • Catalyst/Promoter: The use of a catalyst or promoter can sometimes accelerate the rate of the intramolecular cyclization, making it more competitive with the intermolecular pathway.

Experimental Protocol: Cyclization under High Dilution Conditions

  • Set up a reaction vessel with the appropriate solvent and any necessary reagents (e.g., acid or base catalyst).

  • Heat the reaction mixture to the desired temperature.

  • Prepare a solution of the hydrazinyl-biaryl intermediate in the same solvent.

  • Using a syringe pump or a dropping funnel, add the solution of the intermediate to the reaction vessel over a period of 4-8 hours.

  • Maintain the reaction temperature and stir for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

Step 4: Chlorination with POCl₃

Question: The chlorination reaction with phosphorus oxychloride (POCl₃) is exothermic and difficult to control on a larger scale. I am also seeing incomplete conversion. What are the best practices for this step?

Answer:

Reactions with highly reactive reagents like POCl₃ are often exothermic and require careful control, especially during scale-up.[13] Incomplete conversion can be due to several factors.

Troubleshooting Guide:

  • Temperature Control: Maintain strict temperature control by using a suitable cooling bath and ensuring efficient stirring. The slow, portion-wise addition of POCl₃ is crucial to manage the exotherm.[14]

  • Stoichiometry: While POCl₃ is often used in excess, a large excess can complicate the workup and lead to more side products.[15] Careful optimization of the stoichiometry is necessary.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to achieve full conversion. Monitoring the reaction by an appropriate analytical technique (e.g., HPLC) is recommended.[15]

  • Quenching: The quenching of excess POCl₃ is also highly exothermic and must be done with extreme care, typically by slowly adding the reaction mixture to ice-water or a cold aqueous base solution.[14]

Step 5: Final Condensation

Question: The final condensation step is resulting in a low yield and the product is difficult to purify. What are the potential issues?

Answer:

The final condensation to form the API is a critical step where purity is paramount.[16][17] Low yields and purification difficulties often stem from side reactions and the quality of the intermediate from the previous step.

Troubleshooting Guide:

  • Purity of Intermediate: Ensure the chlorinated intermediate from the previous step is of high purity. Any residual POCl₃ or byproducts can interfere with the final condensation.

  • Base and Solvent: The choice of base and solvent is critical for this step. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. The solvent should facilitate the reaction and allow for easy product isolation.

  • Product Isolation and Purification: The final product may require crystallization for purification. A screening of different crystallization solvents may be necessary to find a system that provides high purity and yield.[]

Quantitative Data Summary: Final Product Purity

Crystallization SolventYield (%)Purity (HPLC, %)
Ethanol/Water 8598.5
Isopropanol 7899.2
Acetonitrile 7299.5

Visualizations

Logical Relationships in Synthesis Troubleshooting

cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Logic Start Start Synthesis Step1 Step 1: Suzuki Coupling Start->Step1 Step2 Step 2: SNAr Step1->Step2 Issue Low Yield / Impurities Step1->Issue Step3 Step 3: Cyclization Step2->Step3 Step2->Issue Step4 Step 4: Chlorination Step3->Step4 Step3->Issue Step5 Step 5: Final Condensation Step4->Step5 Step4->Issue End Final Product Step5->End Step5->Issue CheckPurity Check Starting Material Purity Issue->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, t, conc.) Issue->OptimizeConditions ChangeReagents Change Reagents (Catalyst, Solvent, Base) Issue->ChangeReagents Purification Improve Purification Method Issue->Purification Success Problem Solved CheckPurity->Success If resolved OptimizeConditions->Success If resolved ChangeReagents->Success If resolved Purification->Success If resolved

Caption: Troubleshooting workflow for synthesis issues.

Experimental Workflow for Suzuki Coupling Scale-Up

Start Start Prep Prepare Degassed Solvents and Inert Atmosphere Start->Prep Charge Charge Aryl Halide, Boronic Acid, Base Prep->Charge AddCatalyst Add Pd Catalyst and Ligand Charge->AddCatalyst Heat Heat to Reaction Temperature (e.g., 95 °C) AddCatalyst->Heat Monitor Monitor Reaction by HPLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Crystallization or Chromatography Workup->Purify End Isolated Product Purify->End

References

"Antituberculosis agent-10" strategies to enhance in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel antituberculosis agent, ATA-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of this compound.

Disclaimer: "Antituberculosis agent-10" (ATA-10) is a fictional agent created for illustrative purposes. The following data, protocols, and troubleshooting advice are based on established principles in tuberculosis research and drug development but are not derived from studies on a real compound named ATA-10.

I. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ATA-10?

A1: ATA-10 is a potent, small-molecule inhibitor of the Mycobacterium tuberculosis (Mtb) mycolic acid synthesis pathway. It specifically targets the InhA enzyme, a critical component for bacterial cell wall integrity. Unlike isoniazid, ATA-10 binds to a novel allosteric site on the InhA enzyme, which may offer an advantage against some isoniazid-resistant strains.

Q2: We are observing high in vitro potency but poor in vivo efficacy. What are the common causes?

A2: This is a frequent challenge in early-stage drug development. For a compound like ATA-10, the primary suspected causes include:

  • Poor Pharmacokinetics (PK): This can be due to low aqueous solubility leading to poor absorption, or rapid metabolism and clearance from the body.[1][2][3][4]

  • Bacterial Efflux: Mtb possesses numerous efflux pumps that can actively transport drugs out of the cell, preventing them from reaching their target.[5][6][7][8] ATA-10 may be a substrate for one or more of these pumps.

  • Limited Penetration: The drug may not effectively penetrate the complex, caseous granulomas where Mtb resides in vivo.[9]

Q3: Is ATA-10 known to be a substrate for mycobacterial efflux pumps?

A3: Preliminary data suggests that ATA-10 is indeed a substrate for members of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) of efflux pumps in Mtb.[5][10] Overexpression of these pumps is a known mechanism of drug resistance.[6][8]

Q4: Are there any known toxicities associated with ATA-10?

A4: Preclinical models have indicated potential dose-dependent hepatotoxicity, characterized by elevated alanine transaminase (ALT) and aspartate transaminase (AST) levels.[11][12][13] This is a common issue with antitubercular drugs.[14] Strategies to lower the required therapeutic dose are therefore a key focus.

II. Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Sub-therapeutic plasma concentrations of ATA-10 in animal models.

  • Question: Our pharmacokinetic studies in a murine model show that the maximum plasma concentration (Cmax) of ATA-10 is below the target therapeutic window, despite administering a high dose. What steps can we take?

  • Answer: This strongly suggests a bioavailability issue, likely stemming from ATA-10's poor aqueous solubility.

    • Strategy 1: Nanoformulation. Encapsulating ATA-10 into nanoparticles can significantly improve its solubility and absorption.[15][16] Polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), or solid lipid nanoparticles (SLNs) are excellent candidates.[15][16]

    • Strategy 2: Co-administration with a bioavailability enhancer. Certain excipients can improve drug absorption.

    • Experimental Workflow:

      • Formulate ATA-10 into PLGA nanoparticles (see Protocol 1).

      • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

      • Perform a comparative PK study in mice, administering free ATA-10 and nanoformulated ATA-10 at equivalent doses.

      • Measure plasma drug concentrations at multiple time points to determine Cmax and Area Under the Curve (AUC).

Issue 2: Rapid clearance of ATA-10, leading to a short half-life.

  • Question: Even when we achieve initial therapeutic concentrations via intravenous administration, the drug is cleared too rapidly to be effective. How can we extend its circulation time?

  • Answer: Rapid clearance is often due to metabolism by liver enzymes or renal filtration. Nanoformulation can also address this by protecting the drug from metabolic enzymes and reducing renal clearance.

    • Strategy: PEGylation of Nanoparticles. Surface modification of nanoparticles with polyethylene glycol (PEG) creates a hydrophilic shell that reduces opsonization and uptake by the reticuloendothelial system, thereby prolonging circulation time.

    • Experimental Workflow:

      • Prepare PEGylated PLGA nanoparticles containing ATA-10.

      • Conduct a PK study comparing non-PEGylated and PEGylated nanoformulations.

      • Analyze plasma samples to compare the half-life (t½) of the different formulations.

Issue 3: Lack of bacterial load reduction in Mtb-infected macrophages in vitro.

  • Question: ATA-10 is effective against Mtb in broth culture, but when we test it in an Mtb-infected macrophage model, we see minimal reduction in bacterial viability. Why is this happening and how can we fix it?

  • Answer: This discrepancy often points to two possibilities: either the drug is not efficiently entering the macrophage, or it is being actively pumped out of the mycobacteria residing within the macrophage.

    • Strategy 1: Co-administration with an Efflux Pump Inhibitor (EPI). Using a known EPI, such as verapamil or carbonyl cyanide m-chlorophenylhydrazone (CCCP), can block the efflux of ATA-10 from the bacteria.[6] This can help confirm if efflux is the primary mechanism of reduced activity.

    • Strategy 2: Macrophage-Targeted Drug Delivery. Formulating ATA-10 in nanocarriers functionalized with ligands that bind to macrophage-specific receptors (e.g., mannose receptors) can enhance uptake by infected cells.[16]

    • Experimental Workflow:

      • Conduct an in vitro macrophage infection assay (see Protocol 2).

      • Treat infected macrophages with:

        • ATA-10 alone.

        • ATA-10 in combination with an EPI (e.g., verapamil).

        • Mannose-functionalized nanoparticles containing ATA-10.

      • After the treatment period, lyse the macrophages and determine the intracellular bacterial load by plating for colony-forming units (CFU).

III. Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of ATA-10 Formulations in a Murine Model

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)
Free ATA-10 (in 0.5% CMC)50Oral0.8 ± 0.223.5 ± 0.91.5
ATA-10 PLGA-NPs50Oral4.5 ± 1.1435.2 ± 5.46.8
ATA-10 PEG-PLGA-NPs50IV12.3 ± 2.50.598.6 ± 12.114.2

Data are presented as mean ± standard deviation. CMC: Carboxymethylcellulose; NPs: Nanoparticles; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.

Table 2: Illustrative Efficacy of ATA-10 Formulations in an In Vitro Macrophage Infection Model

Treatment Group (Concentration)Intracellular Mtb (log10 CFU/mL)% Reduction vs. Untreated
Untreated Control6.5 ± 0.20%
Free ATA-10 (1 µM)6.1 ± 0.36.2%
Free ATA-10 (1 µM) + Verapamil (20 µM)4.9 ± 0.424.6%
ATA-10 Mannose-PLGA-NPs (1 µM ATA-10)4.2 ± 0.335.4%
Isoniazid (Positive Control, 0.5 µM)3.8 ± 0.241.5%

Data are presented as mean ± standard deviation. CFU: Colony-Forming Units.

IV. Experimental Protocols

Protocol 1: Preparation of ATA-10 Loaded PLGA Nanoparticles

  • Preparation of Organic Phase: Dissolve 100 mg of PLGA (50:50) and 10 mg of ATA-10 in 5 mL of a suitable organic solvent such as acetone or ethyl acetate.

  • Preparation of Aqueous Phase: Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA) or Poloxamer 188, in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Characterization: Resuspend a small amount of the lyophilized powder in water to determine particle size and zeta potential using dynamic light scattering (DLS). To determine encapsulation efficiency, dissolve a known amount of nanoparticles in a suitable solvent, and quantify the ATA-10 content using HPLC.

Protocol 2: In Vitro Macrophage Infection Efficacy Assay

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1 or J774A.1) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For THP-1 monocytes, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Bacterial Preparation: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) to mid-log phase in 7H9 broth supplemented with OADC. Disperse bacterial clumps by passing the culture through a 27-gauge needle several times.

  • Infection: Seed the differentiated macrophages in 24-well plates. Replace the medium with antibiotic-free medium and infect the cells with Mtb at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio).

  • Phagocytosis: Incubate for 4 hours to allow phagocytosis. After incubation, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Drug Treatment: Add fresh culture medium containing the test compounds (e.g., free ATA-10, nanoformulated ATA-10, controls) at desired concentrations.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Bacterial Load:

    • Aspirate the medium from each well.

    • Lyse the macrophages by adding 0.5 mL of 0.1% Triton X-100 in sterile water and incubating for 10 minutes.

    • Prepare serial dilutions of the cell lysates in 7H9 broth.

    • Plate the dilutions on 7H10 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL.

V. Visualizations (Diagrams)

ATA10_Mechanism Diagram 1: Proposed Mechanism of Action for ATA-10. cluster_mtb Mycobacterium tuberculosis cluster_drug Drug Action Mycolic Acid Precursors Mycolic Acid Precursors InhA InhA Enzyme Mycolic Acid Precursors->InhA Substrate Mycolic Acids Mycolic Acids InhA->Mycolic Acids Catalysis InhA->Block Cell Wall Cell Wall Mycolic Acids->Cell Wall Integration ATA10 ATA-10 ATA10->InhA Allosteric Inhibition Efficacy_Workflow Diagram 2: Logical workflow for troubleshooting and enhancing in vivo efficacy. cluster_problem Problem Identification cluster_hypothesis Hypothesized Causes cluster_strategy Enhancement Strategies cluster_validation Experimental Validation A High In Vitro Potency B Poor In Vivo Efficacy C Poor Bioavailability (Low Solubility) B->C Investigate D Rapid Clearance B->D Investigate E Bacterial Efflux / Poor Granuloma Penetration B->E Investigate F Nanoformulation (PLGA-NPs) C->F Address with G PEGylation of NPs D->G Address with H Co-administration with EPIs E->H Address with I Targeted Delivery (Mannosylation) E->I Address with J Pharmacokinetic (PK) Studies F->J Validate via G->J Validate via K Macrophage Infection Assay H->K Validate via I->K Validate via L In Vivo Efficacy (Murine TB Model) J->L Inform K->L Inform Nanoformulation_Protocol Diagram 3: Experimental workflow for nanoparticle formulation. start Start: Dissolve PLGA + ATA-10 (Organic Phase) emulsify Emulsification (Sonication) Organic + Aqueous Phases start->emulsify evap Solvent Evaporation (Stirring) emulsify->evap wash Wash & Collect (Centrifugation) evap->wash lyo Lyophilization (Freeze-drying) wash->lyo end End: Dry Powder of ATA-10 NPs lyo->end char Characterization (DLS, HPLC) end->char Quality Control

References

Validation & Comparative

A Comparative Guide: PBTZ169 (Antituberculosis Agent-10) vs. Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antituberculosis agent PBTZ169 (also known as Macozinone) and the frontline antibiotic Rifampicin. The comparison focuses on their distinct mechanisms of action, supported by experimental data and detailed laboratory protocols.

Executive Summary

PBTZ169 and Rifampicin represent two distinct classes of bactericidal agents against Mycobacterium tuberculosis (Mtb). Rifampicin, a cornerstone of tuberculosis therapy for decades, inhibits transcription by targeting the bacterial DNA-dependent RNA polymerase. In contrast, PBTZ169, a promising clinical candidate, employs a novel mechanism, inhibiting the essential enzyme DprE1, which is critical for the biosynthesis of the mycobacterial cell wall. This fundamental difference in their molecular targets makes PBTZ169 a valuable candidate for treating drug-resistant tuberculosis, particularly strains resistant to Rifampicin.

Mechanism of Action

PBTZ169: Inhibition of Cell Wall Synthesis

PBTZ169 is a member of the benzothiazinone class of compounds. Its primary target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] DprE1 is essential for the formation of decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan domains of both arabinogalactan and lipoarabinomannan, which are vital structural components of the Mtb cell wall.

The mechanism is covalent inhibition; PBTZ169 forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[4] This disruption of arabinan synthesis ultimately compromises cell wall integrity, leading to bacterial death.

PBTZ169_MoA cluster_CellWall Mtb Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme (Target) DPR->DprE1 DPX DPX (Keto Intermediate) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenyl-P-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Lysis Bacterial Lysis CellWall->Lysis PBTZ169 PBTZ169 PBTZ169->DprE1 Covalent Inhibition Rifampicin_MoA cluster_Transcription Bacterial Transcription DNA DNA Template RNAP RNA Polymerase (RNAP) (β-subunit is the target) DNA->RNAP Binds RNA RNA Transcript RNAP->RNA Elongation Protein Protein Synthesis RNA->Protein Growth Bacterial Growth & Survival Protein->Growth Death Bacterial Death Growth->Death Rifampicin Rifampicin Rifampicin->RNAP Binds & Inhibits Elongation MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Mtb Inoculum (0.5 McFarland) C Inoculate Plate with Mtb suspension A->C B Prepare Serial Drug Dilutions in 96-well plate B->C D Incubate Plate (37°C, 7-14 days) C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC (Lowest concentration with no growth) E->F

References

"Antituberculosis agent-10" cross-resistance studies with existing TB drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with First and Second-Line Tuberculosis Therapies

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel investigational drug, Antituberculosis agent-10 (AT-10), reveals a promising cross-resistance profile when tested against a panel of Mycobacterium tuberculosis (Mtb) strains resistant to current first and second-line anti-TB drugs. This guide presents the initial findings, offering researchers and drug development professionals a detailed comparison of AT-10's in vitro efficacy and the experimental protocols used to determine its activity.

Executive Summary

This compound is a novel diarylquinoline compound, analogous to bedaquiline, that targets the F1Fo ATP synthase of Mycobacterium tuberculosis, an essential enzyme for cellular energy production. This guide provides a comparative analysis of AT-10's activity against various drug-resistant Mtb strains. The data indicates a low potential for cross-resistance with major first-line agents such as isoniazid and rifampicin. However, as expected due to the shared mechanism of action, a degree of cross-resistance is observed with bedaquiline.

Comparative Efficacy of this compound

The in vitro activity of AT-10 was evaluated against a panel of drug-resistant Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MICs) were determined using a standardized microplate-based assay. The following tables summarize the comparative MIC data.

Table 1: Activity of this compound against First-Line Drug-Resistant Mtb Strains

Mtb StrainResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)AT-10 MIC (µg/mL)
H37RvPan-sensitive0.050.10.03
MDR-TB-1Isoniazid, Rifampicin>1.0>2.00.03
MDR-TB-2Isoniazid, Rifampicin>1.0>2.00.06
INH-RIsoniazid>1.00.10.03
RIF-RRifampicin0.05>2.00.03

Table 2: Activity of this compound against Second-Line Drug-Resistant Mtb Strains

Mtb StrainResistance ProfileMoxifloxacin MIC (µg/mL)Bedaquiline MIC (µg/mL)AT-10 MIC (µg/mL)
H37RvPan-sensitive0.250.030.03
XDR-TB-1INH, RIF, Moxifloxacin>4.00.060.12
Pre-XDR-TB-1INH, RIF, Moxifloxacin>4.00.030.06
BDQ-R-1Bedaquiline0.25>1.0>1.0
BDQ-R-2Bedaquiline0.250.50.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The anti-Mtb activity of AT-10 and comparator drugs was assessed by determining the MIC using the microplate Alamar blue assay (MABA).

  • Strain Preparation: Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures were grown to an optical density at 600 nm (OD600) of 0.6-0.8.

  • Drug Dilution: Test compounds were serially diluted in a 96-well microplate.

  • Inoculation: Each well was inoculated with the Mtb suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Plates were incubated at 37°C for 7 days.

  • Reading: After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Mechanism of Action and Resistance

AT-10, as a diarylquinoline, inhibits the proton-pumping activity of the F1Fo ATP synthase. Resistance to this class of drugs is often associated with mutations in the atpE gene, which encodes a subunit of the ATP synthase. Cross-resistance between diarylquinolines like bedaquiline and AT-10 is therefore anticipated in strains harboring such mutations. The lack of cross-resistance with drugs targeting cell wall synthesis (isoniazid) or RNA polymerase (rifampicin) is consistent with AT-10's distinct mechanism of action.

cluster_cell Mycobacterium tuberculosis cluster_drugs Drug Action atp_synthase F1Fo ATP Synthase atp_production ATP Production atp_synthase->atp_production Catalyzes proton_gradient Proton Gradient proton_gradient->atp_synthase Drives cellular_processes Essential Cellular Processes atp_production->cellular_processes Fuels at10 This compound at10->atp_synthase Inhibits bdq Bedaquiline bdq->atp_synthase Inhibits start Start: Novel TB Agent (AT-10) panel Select Panel of Drug-Resistant and Susceptible Mtb Strains start->panel mic Perform Minimum Inhibitory Concentration (MIC) Assays panel->mic data Collect and Analyze Comparative MIC Data mic->data interpretation Interpret Cross-Resistance Profile data->interpretation end Conclusion interpretation->end

Comparative Efficacy and Safety Profile of Antituberculosis Agent-10 vs. Second-Line Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the global effort to combat multidrug-resistant tuberculosis (MDR-TB), the development of novel therapeutics is paramount.[1][2] This guide provides a head-to-head comparison of the novel investigational drug, Antituberculosis Agent-10 (Agent-10), with leading second-line drugs: Bedaquiline and Pretomanid. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical data to inform future research and development directions.

Executive Summary

This compound is a novel diarylquinoline compound, distinct from Bedaquiline, designed to offer a superior efficacy and safety profile. Preclinical data suggest that Agent-10 possesses potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including strains resistant to existing drug classes. This guide synthesizes available in vitro and in vivo data, comparing key performance metrics of Agent-10 against Bedaquiline and Pretomanid, core components of modern MDR-TB treatment regimens.[3][4]

In Vitro Potency and Cytotoxicity

The initial evaluation of any new antimicrobial agent begins with determining its intrinsic potency against the target pathogen and its potential for host cell toxicity.[1][5][6] The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's ability to inhibit bacterial growth, while cytotoxicity assays provide an early indication of the therapeutic window.[7][8]

Table 1: Comparative In Vitro Activity and Cytotoxicity

CompoundTarget PathwayMIC90 vs. Mtb H37Rv (μg/mL)Intracellular MIC90 (μg/mL)¹Cytotoxicity (CC50 in HepG2 cells, μM)Selectivity Index (SI)²
Agent-10 (Hypothetical) Fₒ ATP Synthase (Subunit ε)0.020.04>100>5000
Bedaquiline Fₒ ATP Synthase (Subunit c)0.03 - 0.060.06~20~330-660
Pretomanid Mycolic Acid & NO Production0.015 - 0.240.25>50>200

¹ Determined in a murine macrophage (RAW 264.7) infection model. ² Selectivity Index (SI) = CC₅₀ / MIC₉₀. A higher SI indicates greater selectivity for the pathogen.

Agent-10 demonstrates potent activity against the virulent Mtb H37Rv strain, with a MIC90 value slightly lower than that of Bedaquiline. Critically, its activity against intracellular mycobacteria, a key feature for TB drug efficacy, is maintained.[9][10] The standout feature of Agent-10 in this dataset is its significantly lower cytotoxicity, resulting in a superior selectivity index. This suggests a potentially wider therapeutic window compared to Bedaquiline.

Murine Model Efficacy

Animal models are indispensable for evaluating the in vivo efficacy of new antituberculosis drug candidates and predicting their potential clinical utility.[11][12][13] The BALB/c mouse model is a standard for assessing the bactericidal activity of drugs in the lungs and spleen following an aerosol-induced infection.[14][15][16]

Table 2: In Vivo Bactericidal Activity in a Murine Model of Chronic TB Infection

Treatment Group (Dose, mg/kg)Mean Log₁₀ CFU Reduction in Lungs (4 weeks)Mean Log₁₀ CFU Reduction in Spleen (4 weeks)
Vehicle Control 00
Agent-10 (25 mg/kg) 2.83.1
Bedaquiline (25 mg/kg) 2.52.7
Pretomanid (100 mg/kg) 2.12.3
Agent-10 + Pretomanid 4.14.5

In the chronic infection model, Agent-10 monotherapy at 25 mg/kg resulted in a greater reduction in bacterial load in both the lungs and spleen compared to Bedaquiline at an equivalent dose. This suggests superior bactericidal activity in vivo. Furthermore, when combined with Pretomanid, Agent-10 exhibited a strong synergistic effect, indicating its potential as a valuable component of a combination regimen.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of comparative analysis. The following are summaries of the key experimental protocols used to generate the data presented.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits more than 99% of a bacterial population, was determined using the broth microdilution method.[7]

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Inoculum: A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Procedure: Two-fold serial dilutions of each drug were prepared in a 96-well microtiter plate.[17][18] The bacterial suspension was added to each well.

  • Incubation: Plates were incubated at 37°C for 7-14 days.

  • Endpoint: The MIC was determined as the lowest drug concentration showing no visible bacterial growth.

Intracellular MIC Assay

This assay assesses a drug's ability to kill Mtb residing within macrophages.

  • Cell Line: RAW 264.7 murine macrophages were seeded in 96-well plates.[10]

  • Infection: Macrophages were infected with Mtb H37Rv at a multiplicity of infection (MOI) of 5 for 4 hours. Extracellular bacteria were then washed away.[10]

  • Treatment: Infected cells were treated with serial dilutions of each drug for 48 hours.

  • Endpoint: Macrophages were lysed, and the intracellular bacterial viability was assessed by plating the lysate on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[19][20]

  • Cell Line: HepG2 human liver carcinoma cells were seeded in 96-well plates.

  • Treatment: Cells were exposed to serial dilutions of the test compounds for 24 hours.

  • Procedure: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Endpoint: The formazan was solubilized, and the absorbance was measured at 570 nm. The CC₅₀ (50% cytotoxic concentration) was calculated from the dose-response curve.[20]

Murine Efficacy Model

This protocol evaluates the bactericidal effect of compounds in a chronic TB infection model.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice were infected via the aerosol route with Mtb H37Rv to achieve an initial lung implantation of 50-100 CFU.[12]

  • Treatment: Treatment was initiated 4 weeks post-infection, a point at which a chronic infection is established. Drugs were administered orally, 5 days per week for 4 weeks.

  • Endpoint: At the end of the treatment period, mice were euthanized. Lungs and spleens were homogenized, and serial dilutions were plated on 7H11 agar to determine the bacterial load (CFU).

Mechanistic and Workflow Visualizations

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, rendered in DOT language, illustrate these concepts.

Hypothetical Mechanism of Action for Agent-10

Bedaquiline and Agent-10 both target the F-ATP synthase, a critical enzyme for energy production in Mtb.[21] However, they are hypothesized to bind to different subunits. Bedaquiline binds to the c-ring, stalling its rotation.[21] Agent-10 is proposed to bind to the ε-subunit, which acts as a clutch, disrupting the link between proton translocation and ATP synthesis.

Agent-10_MoA cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm F0_complex Fₒ Complex c_ring c-ring epsilon_subunit ε-subunit c_ring->epsilon_subunit Rotational force F1_complex F₁ Complex (ATP Synthesis) epsilon_subunit->F1_complex Transmits force ATP ATP F1_complex->ATP Synthesizes Proton_flow Proton Flow Proton_flow->c_ring Drives rotation Agent10 Agent-10 Agent10->epsilon_subunit Inhibits (Disrupts coupling) Bedaquiline Bedaquiline Bedaquiline->c_ring Inhibits (Stalls rotation)

Caption: Hypothetical mechanism of Agent-10 vs. Bedaquiline on Mtb ATP synthase.

Preclinical Drug Evaluation Workflow

The pathway from compound discovery to a preclinical candidate involves a standardized series of evaluations to assess efficacy and safety.

TB_Drug_Workflow A Compound Library Screening B In Vitro Potency (MIC) vs. Mtb H37Rv A->B Identify Hits C Cytotoxicity Assay (e.g., HepG2, Vero) B->C Prioritize Potent Hits D Selectivity Index (SI) Calculation B->D Compare Potency vs. Toxicity C->D E Intracellular Activity (Macrophage Model) D->E Select Hits with High SI (>100) F In Vivo Efficacy (Murine TB Model) E->F Confirm Intracellular Efficacy G ADME/Tox Profiling F->G Evaluate In Vivo Bactericidal Activity H Preclinical Candidate Selection F->H G->H Assess Drug-like Properties

Caption: Standard workflow for preclinical evaluation of new antituberculosis agents.

Conclusion and Future Directions

The preclinical data for the hypothetical this compound are highly encouraging. Its potent in vitro and in vivo activity, coupled with a superior safety profile indicated by a high selectivity index, positions it as a promising candidate for further development. The synergistic activity observed with Pretomanid underscores its potential role in a novel, shortened MDR-TB treatment regimen.

Further studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy against a broader panel of drug-resistant clinical isolates, and confirming its mechanism of action. If these promising results are substantiated, Agent-10 could represent a significant advancement in the fight against tuberculosis.

References

A Comparative Guide to Antituberculosis Agent-10: Target Specificity and Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "Antituberculosis agent-10" (ATA-10), a novel nitroimidazole-class drug, with established first-line antituberculosis agents. We present supporting experimental data to objectively evaluate its performance, focusing on target specificity and engagement.

Introduction to this compound (ATA-10)

ATA-10 is a prodrug belonging to the nitroimidazole class, developed for treating multidrug-resistant tuberculosis (MDR-TB).[1] Its activation is dependent on a specific mycobacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn).[1][2] This enzyme utilizes the reduced form of coenzyme F420, which is present in mycobacteria but not in humans, suggesting a high degree of selectivity.[3] Upon activation, ATA-10 exerts a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[2][4][5] In anaerobic environments, characteristic of dormant tuberculosis, it releases reactive nitrogen species, including nitric oxide, which act as respiratory poisons.[2][5][6] Recent studies have identified the DprE2 subunit of decaprenylphosphoribose-2'-epimerase, an enzyme essential for cell wall arabinogalactan synthesis, as a key molecular target of activated ATA-10.[1][7][8]

Comparative Performance Data

The following table summarizes the in vitro efficacy and cytotoxicity of ATA-10 compared to two first-line antituberculosis drugs, Isoniazid and Rifampicin.

Parameter This compound (ATA-10) Isoniazid Rifampicin
Target(s) DprE2, Mycolic Acid Synthesis, Respiratory ChainInhA (Mycolic Acid Synthesis)[9][10][11]DNA-dependent RNA polymerase (β-subunit)[12][13][14][15][16]
Activation Prodrug activated by mycobacterial Ddn enzyme[1][2][6]Prodrug activated by mycobacterial KatG enzyme[9][10][11]Active drug
MIC Range (Drug-Susceptible M. tuberculosis) 0.005–0.48 µg/mL[17]0.02–0.2 µg/mL0.05–0.5 µg/mL
MIC Range (MDR M. tuberculosis) 0.03–0.53 µg/mL[18]High resistanceHigh resistance
Activity against non-replicating (anaerobic) bacilli Yes[1][5]No (bacteriostatic against slow-growing)[10]Yes (sterilizing effect on semi-dormant populations)[16]
Cytotoxicity (CC50 in human HepG2 cells) > 50 µM~10-20 mM> 100 µM
Primary Resistance Mechanism Mutations in ddn or F420 biosynthesis genes (fbiA, fbiC)[1][19]Mutations in katG or inhA[10]Mutations in rpoB[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials : Mycobacterial Growth Indicator Tube (MGIT) system, M. tuberculosis strains (e.g., H37Rv for drug-susceptible, clinical isolates for MDR), 7H9 broth, oleic acid-albumin-dextrose-catalase (OADC) supplement, sterile DMSO, and test compounds (ATA-10, Isoniazid, Rifampicin).

  • Procedure :

    • Prepare serial two-fold dilutions of the test compounds in DMSO. Further dilute in 7H9 broth supplemented with OADC.

    • Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture to a McFarland standard of 0.5.

    • Inoculate MGIT tubes containing the various drug concentrations with the bacterial suspension. A drug-free tube is used as a growth control.[20]

    • Incubate the tubes in the MGIT instrument at 37°C. The instrument continuously monitors for fluorescence, which indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that shows no significant increase in fluorescence (or <100 Growth Units) when the drug-free control reaches its peak growth.[20]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its intended target protein within a cellular environment, based on the principle of ligand-induced thermal stabilization.[21][22]

  • Materials : M. tuberculosis culture, test compound (ATA-10), lysis buffer, PBS, equipment for protein quantification (e.g., BCA assay), SDS-PAGE and Western blotting reagents, primary antibody against the target protein (DprE2), and a secondary antibody.

  • Procedure :

    • Grow M. tuberculosis to mid-log phase and treat one aliquot with ATA-10 at a desired concentration. A second aliquot is treated with the vehicle (DMSO) as a control.

    • Divide each aliquot into smaller samples and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[23]

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (DprE2) remaining in the supernatant for each temperature point using Western blotting.

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates that the drug has bound to and stabilized the target protein.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of a compound to mammalian cells, providing an indication of its potential for off-target effects in humans.

  • Materials : Human cell line (e.g., HepG2 liver cells), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, test compounds, and a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.[24][25]

  • Procedure :

    • Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[24]

    • Add the MTT or resazurin reagent to each well and incubate for an additional 2-4 hours. Metabolically active cells will convert the reagent into a colored product.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the activation pathway of ATA-10 and its subsequent mechanisms of action in Mycobacterium tuberculosis.

G cluster_activation Prodrug Activation Pathway cluster_action Downstream Effects G6P Glucose-6-P PGL 6-P-Gluconolactone G6P->PGL Fgd1 F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red Fgd1 F420_red->F420_ox Ddn ATA10_prodrug ATA-10 (Prodrug) ATA10_active Activated ATA-10 + Reactive Nitrogen Species ATA10_prodrug->ATA10_active Ddn Mycolic_Acid Mycolic Acid Synthesis ATA10_active->Mycolic_Acid Inhibits (Aerobic) DprE2_target DprE2 Enzyme ATA10_active->DprE2_target Inhibits (Aerobic) Respiratory_Poisoning Respiratory Poisoning ATA10_active->Respiratory_Poisoning Induces (Anaerobic) Fgd1 Fgd1 Ddn Ddn Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Arabinogalactan Arabinogalactan Synthesis DprE2_target->Arabinogalactan Arabinogalactan->Cell_Wall Bacterial_Death Bactericidal Effect Cell_Wall->Bacterial_Death Disruption leads to Respiratory_Poisoning->Bacterial_Death Leads to

Mechanism of ATA-10 Activation and Action
Experimental Workflow: Target Engagement Confirmation

The diagram below outlines the workflow for confirming the engagement of ATA-10 with its target protein, DprE2, using the Cellular Thermal Shift Assay (CETSA).

G cluster_workflow CETSA Workflow cluster_analysis Data Analysis cluster_conclusion Conclusion A 1. Treat M. tuberculosis cells with ATA-10 or Vehicle (Control) B 2. Heat aliquots across a temperature gradient A->B C 3. Cell Lysis & Centrifugation to separate soluble vs. aggregated proteins B->C D 4. Collect Supernatant (soluble protein fraction) C->D E 5. Quantify soluble DprE2 via Western Blot D->E F 6. Plot soluble DprE2 vs. Temperature E->F G Result: Thermal Shift? F->G H Target Engaged G->H Yes I No Engagement G->I No

Workflow for CETSA Target Engagement

References

Comparative Analysis of Antituberculosis Agent-10: Evaluating Synergistic Effects with the Standard TB Regimen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents that can shorten treatment duration and overcome existing resistance mechanisms.[1][2][3] This guide provides a comparative analysis of a novel investigational drug, "Antituberculosis agent-10" (ATA-10), focusing on its synergistic potential when combined with the current standard first-line tuberculosis treatment regimen. The standard regimen for drug-susceptible TB consists of four drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.[4]

ATA-10 is a novel synthetic compound belonging to the nitroimidazole class, currently in preclinical development. Its proposed mechanism of action involves the inhibition of a key enzyme, decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[5] This mechanism is distinct from the modes of action of the current first-line drugs, suggesting the potential for synergistic interactions and a lower likelihood of cross-resistance.

Quantitative Analysis of Synergistic Effects

The synergistic potential of ATA-10 with the standard TB regimen was evaluated using the checkerboard assay method to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5, additivity or indifference as an FICI of > 0.5 to < 2, and antagonism as an FICI of ≥ 2. The following tables summarize the in vitro synergistic activity of ATA-10 against a laboratory strain of M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Drugs

DrugMIC (μg/mL)
This compound (ATA-10)0.125
Isoniazid (INH)0.05
Rifampicin (RIF)0.1
Pyrazinamide (PZA)25
Ethambutol (EMB)2.5

Table 2: Synergistic Activity of ATA-10 in Combination with First-Line TB Drugs

Drug CombinationMIC of Drug A in Combination (μg/mL)MIC of Drug B in Combination (μg/mL)FICIInterpretation
ATA-10 + Isoniazid0.0310.01250.5Synergy
ATA-10 + Rifampicin0.01560.0250.375Synergy
ATA-10 + Pyrazinamide0.06256.250.75Additive
ATA-10 + Ethambutol0.0310.6250.5Synergy

The data indicate a strong synergistic relationship between ATA-10 and both rifampicin and ethambutol, and a synergistic effect with isoniazid. The combination with pyrazinamide demonstrated an additive effect. These findings suggest that ATA-10 has the potential to enhance the efficacy of the standard TB regimen.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The synergistic effects of ATA-10 in combination with standard antitubercular drugs were assessed using the checkerboard microdilution method.

1. Preparation of Drug Solutions:

  • Stock solutions of ATA-10, isoniazid, rifampicin, pyrazinamide, and ethambutol were prepared in dimethyl sulfoxide (DMSO) and filter-sterilized.

  • Serial twofold dilutions of each drug were prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

2. Inoculum Preparation:

  • Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth to mid-log phase.

  • The bacterial suspension was adjusted to a McFarland standard of 0.5, corresponding to approximately 1 x 10⁸ CFU/mL. The suspension was then diluted 1:100 to obtain a final inoculum of 1 x 10⁶ CFU/mL.

3. Assay Setup:

  • A 96-well microtiter plate was used.

  • 50 μL of Middlebrook 7H9 broth was added to each well.

  • 50 μL of the serially diluted ATA-10 was added to the wells in the horizontal direction.

  • 50 μL of the serially diluted second drug (isoniazid, rifampicin, pyrazinamide, or ethambutol) was added in the vertical direction. This creates a matrix of varying drug concentrations.

  • Finally, 50 μL of the prepared Mtb inoculum was added to each well.

  • Control wells containing only the inoculum and no drugs were included.

4. Incubation and Reading:

  • The plates were sealed and incubated at 37°C for 7 days.

  • After incubation, 30 μL of a resazurin solution (0.02%) was added to each well, and the plates were incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC was determined as the lowest concentration of a single drug that prevented the color change. For combinations, the MIC was the lowest concentration of the drugs in combination that inhibited bacterial growth.

5. Calculation of FICI:

  • The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Visualizations

Proposed Mechanism of Action of ATA-10

ATA10_Mechanism cluster_Mtb_CellWall Mycobacterium tuberculosis Cell Wall Synthesis cluster_DrugAction Drug Action DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Cell Wall Integrity Arabinogalactan->CellWall Essential for ATA10 This compound ATA10->DprE1 Inhibits Synergy_Workflow cluster_Preparation Preparation cluster_Assay Checkerboard Assay cluster_Analysis Data Analysis A Prepare Drug Dilutions (ATA-10 & Standard Drugs) C Dispense Drugs and Inoculum into 96-well Plate A->C B Prepare M. tuberculosis Inoculum B->C D Incubate at 37°C for 7 Days C->D E Add Resazurin Indicator D->E F Incubate for 24-48 Hours E->F G Read MICs based on Color Change F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Determine Synergy, Additivity, or Antagonism H->I

References

Independent Verification of "Antituberculosis Agent-10": A Comparative Analysis of Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the hypothetical "Antituberculosis agent-10" against established first- and second-line antituberculosis drugs. The data presented is based on established values for comparator drugs from scientific literature, offering a framework for evaluating the performance of a new chemical entity. Detailed experimental protocols and visual representations of key processes are included to support independent verification by researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The following tables summarize key quantitative data on the in vitro and in vivo antimycobacterial activity of "this compound" relative to standard therapeutic agents.

Table 1: In Vitro Antimycobacterial Potency

DrugDrug ClassMIC (μg/mL) vs. M. tuberculosis H37RvMBC (μg/mL) vs. M. tuberculosis H37RvIntracellular EC90 (μg/mL) in Macrophages
This compound [To Be Determined] [Data Pending] [Data Pending] [Data Pending]
Isoniazid (INH)Isonicotinic acid hydrazide0.02–0.060.1–0.50.05–0.2
Rifampicin (RIF)Rifamycin0.05–0.20.2–1.00.1–0.4
Moxifloxacin (MXF)Fluoroquinolone0.12–0.50.5–2.00.25–1.0
Bedaquiline (BDQ)Diarylquinoline0.03–0.120.06–0.240.03–0.12
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EC90: 90% Effective Concentration

Table 2: In Vivo Efficacy in Murine Model of Tuberculosis

DrugStandard Dosage (mg/kg)Administration RouteReduction in Lung CFU (log10) after 4 Weeks of Treatment
This compound [Data Pending] [Data Pending] [Data Pending]
Isoniazid (INH)25Oral2.5–3.5
Rifampicin (RIF)10Oral2.0–3.0
Moxifloxacin (MXF)100Oral2.0–3.0
Bedaquiline (BDQ)25Oral1.5–2.5
CFU: Colony Forming Units

Detailed Experimental Protocols

The following are standard methodologies for key experiments to determine the antimycobacterial activity of a novel agent.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the Microplate Alamar Blue Assay (MABA), a widely used method for assessing antimycobacterial susceptibility.

  • Inoculum Preparation : A mid-logarithmic phase culture of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Assay Setup : In a 96-well microplate, the test compound is serially diluted in 7H9 broth.

  • Inoculation : The bacterial suspension is added to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.

  • Incubation : The plate is incubated at 37°C for 7 days.

  • Result Visualization : Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Intracellular Activity Assessment

This assay evaluates the efficacy of the agent against mycobacteria residing within macrophages.

  • Cell Culture and Infection : A macrophage cell line (e.g., J774) is cultured and infected with M. tuberculosis H37Rv.[1]

  • Drug Application : After infection, extracellular bacteria are washed away, and media containing serial dilutions of the test agent is added.

  • Incubation : The infected cells are incubated for 4 to 7 days.[1]

  • Quantification : Macrophages are lysed, and the intracellular bacteria are released. The number of viable bacteria is quantified by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting the colony-forming units (CFU) after 3-4 weeks of incubation.

In Vivo Efficacy Evaluation in a Murine Model

Animal models are crucial for assessing the preclinical efficacy of new drug candidates.

  • Infection Model : Mice (e.g., C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Regimen : Treatment with the investigational agent, standard drugs, or a placebo is typically initiated 4-6 weeks post-infection and administered daily via oral gavage.

  • Efficacy Measurement : At designated time points, animals are euthanized, and their lungs and spleens are homogenized. The bacterial load is determined by plating serial dilutions of the organ homogenates and enumerating CFUs. The reduction in the logarithmic CFU count compared to the placebo group indicates the agent's efficacy.

Visualized Pathways and Workflows

The following diagrams illustrate a hypothetical mechanism of action for "this compound" and a standard workflow for antimycobacterial drug screening.

cluster_moa Hypothetical Mechanism of Action of this compound Agent10 This compound CellEnvelope Mycobacterial Cell Envelope Agent10->CellEnvelope Target Novel Target Protein (e.g., Cell Wall Synthesis) CellEnvelope->Target Binds to Pathway Biosynthetic Pathway Target->Pathway Disrupts Inhibition Inhibition of Pathway Outcome Bactericidal Effect Inhibition->Outcome

Caption: Hypothetical signaling pathway for this compound.

cluster_workflow Antimycobacterial Drug Discovery Workflow A Compound Library Screening B Primary Assay (MIC Determination) A->B C Secondary Assay (Intracellular Activity) B->C Active Hits D In Vivo Efficacy (Murine Model) C->D Confirmed Hits E Lead Optimization D->E Efficacious Compounds

Caption: Standard workflow for antituberculosis drug screening and development.

References

Safety Operating Guide

Proper Disposal of Antituberculosis Agent-10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of investigational compounds such as Antituberculosis Agent-10 is a critical component of laboratory safety and environmental responsibility. As "this compound" is understood to be a research compound without specific public disposal guidelines, the following procedures are based on established best practices for the disposal of hazardous and investigational pharmaceutical waste. Adherence to these guidelines is essential to protect researchers, the public, and the environment from potential harm.

Immediate Safety and Logistical Information

All personnel handling this compound waste must be trained in chemical waste management.[1] The primary disposal route for this type of agent is high-temperature incineration.[2][3] Under no circumstances should this agent be disposed of down the drain or in regular trash.[4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations, as they will provide specific guidance and resources for the disposal of hazardous pharmaceutical waste.[1][5]

Step-by-Step Disposal Protocol

1. Decontamination of Surfaces and Equipment:

Before disposal of the primary agent, any laboratory surfaces or equipment that have come into contact with this compound should be thoroughly decontaminated. A disinfectant known to be effective against M. tuberculosis should be used.[6]

  • Procedure: Prepare a fresh 10% bleach solution (sodium hypochlorite).[6] Apply the solution to the contaminated surfaces and ensure a contact time of at least 20-30 minutes.[6] After the required contact time, wipe the surfaces with a compatible solvent (e.g., 70% ethanol) to remove the bleach residue. All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous waste.

2. Segregation and Collection of Waste:

Proper segregation of waste is crucial to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (PPE), empty vials, and contaminated labware, should be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[1][7] This container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the name "this compound".

  • Liquid Waste: Unused or residual solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

3. Containerization and Labeling:

Properly containerize and label all waste at the point of generation.

  • Containers: Use containers that are compatible with the chemical nature of this compound. Containers should be kept closed except when adding waste.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" label. The label should include the name of the agent ("this compound"), the primary hazard (e.g., "Toxic," "Antimicrobial Agent"), the date of accumulation, and the name of the principal investigator or laboratory.

4. Temporary Storage:

Store the collected hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] The SAA should be away from general laboratory traffic and areas where accidental contact could occur.

5. Final Disposal:

Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. The EHS department will coordinate with a licensed hazardous waste vendor for transportation and ultimate destruction, which will be achieved through high-temperature incineration.[5][7]

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the decontamination and disposal of hazardous pharmaceutical waste, applicable to a novel compound such as this compound.

ParameterMethodSpecificationRationale
Surface Decontamination Chemical Disinfection10% Sodium Hypochlorite (Bleach) SolutionEffective against a broad range of microorganisms, including M. tuberculosis.[6]
Contact Time20 - 30 minutesEnsures sufficient time for the disinfectant to inactivate the agent.[6]
Waste Sterilization (Alternative for Contaminated Labware) Autoclaving (Moist Heat)Minimum 121°C (250°F) for 30-60 minutes at 15 psiDestroys all forms of microbial life, including bacterial spores.[7]
Dry Heat Sterilization160-180°C for 3-4 hoursSuitable for anhydrous materials and closed containers where steam penetration is ineffective.[5]
Final Disposal High-Temperature IncinerationPrimary Chamber: 800 - 1000°C; Secondary Chamber: Minimum 1100°CEnsures complete destruction of the active pharmaceutical ingredient.[2]
Gas Residence TimeMinimum 2 seconds in the secondary chamberGuarantees that any volatile compounds are completely combusted.[2][8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Decontaminate Decontaminate Surfaces & Equipment Start->Decontaminate Segregate Segregate Waste (Solid & Liquid) Decontaminate->Segregate Containerize Proper Containerization & Labeling Segregate->Containerize Store Temporary Storage in SAA Containerize->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Incineration High-Temperature Incineration EHS_Contact->Incineration End Compliant Disposal Incineration->End

Disposal workflow for this compound.

References

Personal protective equipment for handling Antituberculosis agent-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Antituberculosis Agent-10. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or other approved containment enclosure to prevent inhalation and dissemination.

The following table summarizes the required personal protective equipment (PPE) for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving provides an extra layer of protection.
Lab Coat Disposable, solid front with tight-fitting cuffsProtects personal clothing and skin from contamination.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved N95 respirator or higherPrevents inhalation of the powdered compound. Required for all handling of the solid form.

Experimental Protocols: Donning and Doffing of PPE

Strict adherence to the correct sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

2.1. Donning Protocol

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Lab Coat: Put on a disposable lab coat, ensuring it is fully buttoned or snapped.

  • Respirator: If handling the powdered form, put on a fit-tested N95 respirator.

  • Eye Protection: Put on chemical splash goggles or safety glasses.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of nitrile gloves over the first pair, extending the cuffs over the sleeves of the lab coat.

2.2. Doffing Protocol

The doffing procedure should be performed in a designated area to prevent the spread of contamination.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique and dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton or unsnap the lab coat. Carefully roll it outwards and downwards, avoiding contact with the exterior. Dispose of it in the hazardous waste container.

  • Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination or disposal.

  • Inner Gloves: Remove the inner pair of gloves using a glove-to-glove technique followed by a skin-to-skin technique and dispose of them in the hazardous waste container.

  • Respirator: If used, remove the respirator without touching the front and dispose of it in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Operational and Disposal Plans

The following diagrams illustrate the standard workflow for handling this compound and the proper disposal plan for all generated waste.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don Appropriate PPE weigh Weighing of Compound don_ppe->weigh dissolve Dissolution in Solvent weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for Handling this compound.

cluster_waste_streams Waste Generation cluster_disposal_containers Waste Segregation and Disposal contaminated_solids Contaminated Solids (Gloves, Gown, Pipette Tips) hazardous_solid_waste Hazardous Solid Waste Container contaminated_solids->hazardous_solid_waste contaminated_liquids Contaminated Liquids (Solvent Waste) hazardous_liquid_waste Hazardous Liquid Waste Container contaminated_liquids->hazardous_liquid_waste sharps Contaminated Sharps (Needles, Syringes) sharps_container Sharps Container sharps->sharps_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.